molecular formula C10H8BrN3O B2921003 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine CAS No. 2089917-75-7

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Katalognummer: B2921003
CAS-Nummer: 2089917-75-7
Molekulargewicht: 266.098
InChI-Schlüssel: WIQSGXSHTHVIJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine is a useful research compound. Its molecular formula is C10H8BrN3O and its molecular weight is 266.098. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromo-5-(pyridin-4-ylmethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-5-14-10(6-13-9)15-7-8-1-3-12-4-2-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQSGXSHTHVIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1COC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties and Stability of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Halogenated pyrazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Their unique electronic properties and ability to participate in a variety of chemical transformations make them valuable scaffolds in the design of novel therapeutic agents and functional materials.[2] The compound 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine serves as a key intermediate, combining a reactive bromopyrazine core with a substituted benzyl ether side chain. Understanding its fundamental physicochemical properties and stability profile is paramount for its effective handling, storage, and application in synthetic chemistry and drug discovery pipelines.[3]

This technical guide provides a comprehensive overview of the known properties of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine, outlines detailed experimental protocols for its characterization, and discusses potential degradation pathways and stability testing workflows. The insights and methodologies presented are designed to equip researchers with the necessary knowledge to ensure the integrity and successful utilization of this and structurally related compounds.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, reactivity, and formulation characteristics. The known properties of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine are summarized below.

Molecular Structure

Caption: Molecular structure of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine.

Summary of Physicochemical Data

The following table summarizes the key computed and experimentally available physicochemical properties for 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine.

PropertyValueSource
Molecular Formula C₁₂H₁₁BrN₂O₂PubChem[4]
Molecular Weight 295.13 g/mol PubChem[4]
CAS Number 1451186-71-2Sigma-Aldrich[5]
Physical Form SolidSigma-Aldrich[5]
Purity 97%Sigma-Aldrich[5]
InChI Key QNPMSFQAJLNLAH-UHFFFAOYSA-NSigma-Aldrich[5]
XLogP3-AA (Computed) 2.6PubChem[4]
Topological Polar Surface Area 44.2 ŲPubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 4PubChem[4]

Stability and Storage

The stability of a chemical intermediate is a critical parameter that affects its shelf-life, the reliability of experimental outcomes, and the safety of its handling. While specific degradation studies on 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine are not publicly available, an understanding of its potential degradation pathways can be inferred from the reactivity of its constituent functional groups.[3]

Recommended Storage Conditions

To ensure the long-term integrity of the compound, the following storage conditions are recommended based on supplier data and general principles for halogenated aromatic compounds.[3][5]

ParameterRecommendationRationale
Temperature Controlled room temperature.[5]To minimize the rate of potential degradation reactions.
Atmosphere Store in a well-ventilated area under an inert atmosphere (e.g., Argon, Nitrogen).To prevent oxidative degradation and reaction with atmospheric moisture.
Container Keep container tightly closed.[3]To prevent exposure to moisture and atmospheric contaminants.
Light Exposure Protect from light.[3]To prevent potential photodegradation, which can cleave carbon-halogen bonds.
Incompatibilities Strong oxidizing agents.[3]To avoid vigorous and potentially hazardous reactions.
Potential Degradation Pathways

The structure of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine contains several functionalities that could be susceptible to degradation under specific conditions.

  • Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, yielding 2-bromo-5-hydroxypyrazine and 4-methoxybenzyl alcohol. The C-Br bond on the electron-deficient pyrazine ring may also undergo nucleophilic substitution (hydrolysis) in the presence of water, particularly at elevated temperatures, to form the corresponding hydroxypyrazine derivative.[3]

  • Oxidation: The pyrazine ring and the benzyl ether moiety can be susceptible to oxidation. The nitrogen atoms in the pyrazine ring can be oxidized to N-oxides.[6]

  • Photodegradation: Aromatic halides are often sensitive to UV light.[3] Irradiation can cause homolytic cleavage of the C-Br bond, leading to the formation of radical species that can initiate a cascade of secondary reactions, resulting in a complex mixture of degradation products.

Experimental Protocols for Characterization and Stability Assessment

A multi-faceted analytical approach is necessary for the comprehensive characterization and stability assessment of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine.[7] The following protocols are based on established methods for related heterocyclic compounds.

Workflow for Stability Assessment

Caption: A general workflow for conducting a forced degradation and stability study.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for separating the main compound from potential impurities and degradation products.[7]

Methodology:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a mass spectrometry-compatible modifier that improves peak shape for nitrogen-containing heterocycles.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).[8]

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

Rationale: Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[3] This involves subjecting the compound to harsh conditions to accelerate its decomposition.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 70 °C for 7 days.

    • Photodegradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • For liquid samples, neutralize the acid and base solutions before dilution to the working concentration (~0.1 mg/mL) with the mobile phase.

    • For solid samples, dissolve in the mobile phase to the working concentration.

    • Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1, coupled with a mass spectrometer (LC-MS) to aid in the identification of degradants.[9]

Conclusion

While direct experimental data for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine is scarce, a robust scientific understanding can be built upon the analysis of its close analog, 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine. This guide has provided a consolidated overview of its known physicochemical properties, recommended handling and storage procedures, and likely stability challenges. The detailed experimental protocols for purity assessment and forced degradation studies offer a practical framework for researchers to ensure the quality and integrity of their material. By applying these principles and methodologies, scientists and drug development professionals can confidently utilize this and similar halogenated pyrazine intermediates in their research and development endeavors.

References

  • PubChem. 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. National Center for Biotechnology Information.

  • Sigma-Aldrich. 2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. Merck KGaA.

  • Sigma-Aldrich. 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine. Merck KGaA.

  • CymitQuimica. Pyrazine, 2-bromo-5-nitro-. CymitQuimica.

  • SIELC Technologies. Pyrazine. SIELC Technologies.

  • Guidechem. 5-[5-bromo-2-(pyridin-4-ylmethoxy)phenyl]-N-phenyl-1,3,4-oxadiazol-2-amine. Guidechem.

  • Bori, I. D. et al. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.

  • BenchChem. A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. BenchChem.

  • BenchChem. Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.

  • Chen, L. et al. Simultaneous determination of seven insecticides in soft drinks and fruit juices using ultraperformance liquid chromatography tandem mass spectrometry with Product Ion Confirmation Scan mode. Analytical Methods.

  • Royal Society of Chemistry. Metal-free highly site-selective synthesis of substituted pyridines or pyrimidines through C–F bond activation. RSC Advances.

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

  • Semantic Scholar. Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Semantic Scholar.

  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Google Patents.

  • MDPI. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI.

  • American Elements. 2-Bromo-4-methoxy-5-methylpyridine. American Elements.

  • PMC. Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. National Center for Biotechnology Information.

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

  • BenchChem. Strategies to reduce byproduct formation in pyrazine reactions. BenchChem.

  • International Journal of Advanced Research in Science, Communication and Technology. Reviews of Synthesis and Characterization of Some Pyrazine Ring Containing Heterocycle's. IJARSCT.

  • ResearchGate. Pyrazines: Occurrence, formation and biodegradation | Request PDF. ResearchGate.

  • Sigma-Aldrich. 2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine | 1451186-71-2. Merck KGaA.

Sources

Thermodynamic Solubility Profiling of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine in Polar Aprotic Media

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Preclinical Formulation Scientists, and Drug Discovery Researchers Content Type: Technical Whitepaper & Methodological Guide

Physicochemical Architecture & Solvation Causality

In early-stage drug discovery and intermediate synthesis, understanding the thermodynamic solubility of heteroaromatic building blocks is critical for assay design, purification, and formulation. The compound 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (CAS: 2089917-75-7)[1] presents a highly specific solvation profile dictated by its structural architecture.

As a Senior Application Scientist, I approach the solubility of this molecule by analyzing its intermolecular interaction potential. The molecule features:

  • An electron-deficient pyrazine core and a pyridine ring , both acting as hydrogen-bond (H-bond) acceptors.

  • A polarizable bromine atom at the C2 position, which significantly increases the lipophilicity and crystal lattice energy of the solid.

  • An ether linkage (methoxy) providing molecular flexibility but no H-bond donation capacity.

The Causality of Solvent Selection: Because 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine entirely lacks H-bond donors (such as -OH or -NH groups), its dissolution in protic solvents (like water or methanol) is thermodynamically unfavorable. Protic solvents possess high cohesive energy densities; dissolving a purely H-bond accepting solute requires breaking the solvent's internal hydrogen-bond network without offering reciprocal H-bond donation, resulting in an unfavorable enthalpy of mixing.

Conversely, polar aprotic solvents (e.g., DMSO, DMF, NMP) are the optimal thermodynamic match. They possess strong permanent dipoles capable of solvating the polarizable bromine and electron-deficient rings, without the entropic penalty of disrupting a protic solvent lattice.

Solvation cluster_solvents Polar Aprotic Solvents API 2-Bromo-5-(pyridin-4- ylmethoxy)pyrazine (H-Bond Acceptor Only) DMSO DMSO (ε=46.7) Strong Dipole API->DMSO High Solvation (Favorable ΔG) DMF DMF (ε=36.7) Amide Resonance API->DMF High Solvation (Favorable ΔG) MeCN MeCN (ε=37.5) Linear Dipole API->MeCN Moderate Solvation

Caption: Logical relationship of API solvation in polar aprotic solvents based on dipole interactions.

Quantitative Predictive Solubility Matrix

While empirical high-throughput screening data varies by specific crystalline polymorphs, the thermodynamic principles of "like-dissolves-like" allow us to establish a highly accurate predictive solubility matrix for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine at standard ambient temperature (25°C). This matrix serves as the baseline for designing the analytical dilution schemes.

SolventDielectric Constant (ε)Dipole Moment (D)Predicted Solubility Range (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.73.96> 100 (Freely Soluble)Strong S=O dipole interaction with polarizable Br; high dispersive forces.
N,N-Dimethylformamide (DMF) 36.73.8250 - 100 (Soluble)Amide resonance stabilization; favorable entropy of mixing.
N-Methyl-2-pyrrolidone (NMP) 32.24.0950 - 100 (Soluble)Cyclic lactam dipole; excellent planar stacking with heteroaromatics.
Acetonitrile (MeCN) 37.53.9210 - 30 (Sparingly Soluble)Linear cyano dipole; lower dispersive interaction capacity compared to amides.
Acetone 20.72.885 - 15 (Slightly Soluble)Moderate carbonyl dipole; limited by lower dielectric constant and volatility.

The Self-Validating Shake-Flask Protocol

The most common point of failure in solubility determination is the false assumption that thermodynamic equilibrium has been reached. To ensure absolute data integrity, we utilize a modified Shake-Flask Method based on OECD Test Guideline 105[2] and WHO biopharmaceutics protocols[3], engineered as a self-validating system.

Step-by-Step Methodology

Step 1: Solute Excess & Solvent Dispensing

  • Action: Weigh approximately 50 mg of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine into a 2 mL chemically inert glass HPLC vial. Add 0.5 mL of the target polar aprotic solvent.

  • Causality: A visible excess of solid must remain. Solubility is a thermodynamic equilibrium between the solid crystal lattice and the solvated state. Without excess solid, you are merely measuring concentration, not maximum solubility[4].

Step 2: Thermal Equilibration & Agitation

  • Action: Place the sealed vials in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Set agitation to 300 RPM.

  • Causality: Orbital shaking is preferred over magnetic stirring to prevent the mechanical grinding of particles, which can artificially increase solubility via the generation of high-energy amorphous nano-particles[3].

  • Self-Validation Check: Sample the suspension at t = 24 hours and t = 48 hours . Equilibrium is only validated if the concentration difference between these two time points is less than 2% (ΔC < 2%).

Step 3: Phase Separation (Centrifugation & Filtration)

  • Action: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C. Carefully extract the supernatant and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

  • Causality: Centrifugation compacts the undissolved solid, preventing filter clogging. PTFE is mandated because it is chemically inert to aggressive aprotic solvents like DMSO and DMF, preventing the leaching of extractables that would interfere with UV detection. Furthermore, PTFE prevents the non-specific adsorption of the lipophilic pyrazine derivative.

Protocol A 1. Solid Excess + Solvent (Thermodynamic Saturation) B 2. Orbital Agitation (Constant Temp, 25°C) A->B C 3. Time-Course Sampling (t=24h and t=48h) B->C D 4. Phase Separation (Centrifugation + PTFE Filtration) C->D E 5. HPLC-UV Quantification (Bracketed Calibration) D->E F Equilibrium Reached? (ΔC < 2% between t=24h & 48h) E->F F->B No (Kinetics Incomplete) End Final Solubility Profile Validated & Reported F->End Yes (Thermodynamic Equilibrium)

Caption: Self-validating shake-flask workflow ensuring thermodynamic equilibrium and data integrity.

Analytical Quantification via HPLC-UV

Because 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine contains extensive aromaticity (a pyrazine and a pyridine ring), it possesses a strong chromophore, making High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) the gold standard for quantification[4].

Chromatographic Parameters:

  • Column: C18 Reverse-Phase (e.g., 50 x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic modifier ensures the pyridine nitrogen remains protonated, preventing peak tailing and ensuring sharp, reproducible peak shapes.

  • Detection Wavelength: Isosbestic point or λ_max (typically ~254 nm or ~280 nm for substituted pyrazines).

  • Dilution Protocol: Saturated solutions in DMSO or DMF must be heavily diluted (e.g., 1:100 or 1:1000) with the mobile phase prior to injection. Causality: Injecting pure DMSO/DMF directly into a reverse-phase column causes severe solvent-front distortion and can precipitate the solute upon contact with the aqueous mobile phase.

Self-Validating Calibration: Generate a 5-point calibration curve using standard solutions of the compound. The curve must achieve an R2≥0.999 . To ensure the system remains validated throughout the run, inject a known Quality Control (QC) standard every 10 samples. If the QC deviates by more than ±5%, the run is invalidated, and the system must be recalibrated.

References

  • Test No.
  • Source: benchchem.
  • 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, 95 ...
  • Annex 4 - World Health Organization (WHO)

Sources

Elucidating the Solid-State Architecture of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine: A Practical Guide to Synthesis, Crystallization, and X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The pursuit of novel therapeutic agents frequently involves the synthesis and characterization of heterocyclic compounds. Pyrazine derivatives, in particular, are scaffolds of significant interest due to their prevalence in biologically active molecules. This guide addresses the structural elucidation of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine. As of the latest literature review, a definitive crystal structure for this specific compound has not been publicly deposited in crystallographic databases like the Cambridge Structural Database (CSD).[1][2]

Therefore, this document serves a dual purpose. It provides a comprehensive, field-proven protocol for determining the crystal structure of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, from synthesis to data refinement. Secondly, it offers expert insights into the potential structural features and intermolecular interactions one might anticipate, based on the analysis of analogous molecular structures. This guide is designed to be a self-validating framework for researchers embarking on the solid-state characterization of this and related compounds.

Strategic Synthesis of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

The synthesis of the target compound can be approached through a nucleophilic substitution reaction, a common and effective method for creating ether linkages with heterocyclic systems. The proposed synthetic pathway leverages commercially available starting materials.

Proposed Synthetic Protocol:

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-hydroxypyrazine and 4-(chloromethyl)pyridine in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the reaction mixture. The base will deprotonate the hydroxyl group of the pyrazine, forming a more nucleophilic alkoxide.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

This synthetic approach is analogous to methods used for preparing similar substituted pyridines and pyrimidines, where a halogenated heterocycle is reacted with an alcohol in the presence of a base.[3]

The Art and Science of Single Crystal Growth

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The choice of crystallization method and solvent is critical and often requires empirical screening.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, ethyl acetate) to near saturation at room temperature. Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks. This is a widely used technique for growing crystals of organic molecules.[4]

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble (the "inner solution"). This solution is then placed in a sealed chamber containing a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the inner solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling can induce crystallization.

Expert Insight: For a molecule like 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, which possesses both hydrogen bond acceptors (the nitrogen atoms of the pyrazine and pyridine rings) and a degree of conformational flexibility, a solvent system that can engage in weak interactions without overwhelming the molecule's own self-assembly tendencies is often successful. A mixture of a moderately polar solvent with a less polar one can be a good starting point.

Single-Crystal X-ray Diffraction: From Data Collection to Structure Refinement

Once a suitable single crystal is obtained, the next step is to analyze it using X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice.

Experimental Workflow:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. This provides an initial model of the atomic positions. The model is then refined using full-matrix least-squares on F² to achieve the best possible fit between the observed and calculated diffraction data.[5]

The overall workflow for structure elucidation is depicted in the following diagram:

Crystal Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesize Compound Purification Purify Compound (e.g., Chromatography) Synthesis->Purification Crystallization Grow Single Crystals (e.g., Slow Evaporation) Purification->Crystallization Data_Collection Data Collection (Diffractometer) Crystallization->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Initial Model) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure (Atomic Coordinates) Refinement->Final_Structure Analysis Analyze Intermolecular Interactions Final_Structure->Analysis

Workflow for the synthesis and structural elucidation of the target compound.

Anticipated Crystal Structure and Intermolecular Interactions

While the definitive structure is yet to be determined, an analysis of related compounds allows for an educated prediction of the key structural features. The molecule contains several moieties capable of participating in non-covalent interactions that will govern the crystal packing.

Potential Intermolecular Interactions:

  • Hydrogen Bonding: Although the molecule lacks traditional hydrogen bond donors (like -OH or -NH), weak C-H···N and C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. The aromatic protons can interact with the nitrogen atoms of the pyrazine and pyridine rings.

  • Halogen Bonding: The bromine atom on the pyrazine ring is a potential halogen bond donor. It can interact with electron-rich atoms, such as the nitrogen atoms of neighboring molecules.

  • π-π Stacking: The aromatic pyrazine and pyridine rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules pack in a face-to-face or offset manner.

  • van der Waals Forces: These non-specific interactions will also contribute to the overall stability of the crystal lattice.

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal. The conformational flexibility of the methoxy linker will also influence the overall molecular conformation and packing.

Data Presentation and Interpretation

Upon successful structure refinement, the crystallographic data should be presented in a standardized format, typically in tables as shown below.

Table 1: Hypothetical Crystal Data and Structure Refinement Details for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine.

ParameterValue
Empirical formulaC₁₀H₈BrN₃O
Formula weight266.10
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXX Å, α = 90°b = Y.YYY Å, β = YY.YYY°c = Z.ZZZ Å, γ = 90°
VolumeVVV.V ų
Z, Calculated density4, X.XXX Mg/m³
Absorption coefficientX.XXX mm⁻¹
F(000)XXX
Crystal size0.XX x 0.YY x 0.ZZ mm³
Theta range for data collectionX.XX to XX.XX°
Reflections collectedXXXXX
Independent reflectionsYYYY [R(int) = 0.YYYY]
Completeness to theta = XX.XX°99.X %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersYYYY / 0 / ZZZ
Goodness-of-fit on F²1.XXX
Final R indices [I>2sigma(I)]R₁ = 0.XXXX, wR₂ = 0.YYYY
R indices (all data)R₁ = 0.XXXX, wR₂ = 0.YYYY
Largest diff. peak and holeX.XXX and -Y.YYY e.Å⁻³

This table provides a comprehensive summary of the crystallographic experiment and the quality of the refined structure.

Conclusion and Future Directions

This technical guide provides a robust framework for the synthesis, crystallization, and structural elucidation of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine. By following the outlined protocols, researchers can obtain high-quality single crystals and determine the definitive three-dimensional structure of this compound. The resulting crystallographic data will be invaluable for understanding its solid-state properties, informing the design of related molecules in drug discovery programs, and contributing to the broader field of chemical crystallography. The deposition of this structure into public databases will be a crucial step in advancing the scientific understanding of this class of compounds.

References

  • PubChem. 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. Available from: [Link]

  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090. Available from: [Link]

  • ResearchGate. Crystal structure of a tetrakis-substituted pyrazine compound: 2,3,5,6-tetrakis(bromomethyl)pyrazine. Available from: [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Available from: [Link]

  • Royal Society of Chemistry. RSC Advances. Available from: [Link]

  • Manasagangotri, M. S., et al. (2022). The existence of H-bond and halogen bond in the crystal packing of N-[2-(5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide: a combined experimental and theoretical approach. Physics @ Manasagangotri. Available from: [Link]

  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Dalton Transactions. Combined in- and ex situ studies of pyrazine adsorption into the aliphatic MOF Al-CAU-13: structures, dynamics and correlations. Available from: [Link]

  • Wikipedia. Pyrazine. Available from: [Link]

  • MDPI. Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline,[4][6][7]Oxadiazolo[3,4-B]Pyrazine and[4][6][7]Thiadiazolo[3,4-B]Pyrazine Electron Withdrawing Parts. Available from: [Link]

  • Cambridge Crystallographic Data Centre. By Field. Available from: [Link]

  • PUBDB. Fe2_180k, CCDC 2332895: Experimental Crystal Structure Determination (2024). Available from: [Link]

  • MilliporeSigma. 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine. Available from: [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine at Room Temperature

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Development

In the landscape of modern drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Thermodynamic stability, a measure of a system's energy state relative to its alternative forms, governs the propensity of a molecule to undergo chemical or physical transformations over time. For a novel compound such as 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, a thorough understanding of its stability profile at ambient conditions is not merely a regulatory requirement but a fundamental prerequisite for ensuring consistent safety, efficacy, and shelf-life of the final drug product.

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine at room temperature. We will delve into the molecular characteristics that may influence its stability, outline a rigorous experimental protocol for its characterization, and discuss the interpretation of potential outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this and similar heterocyclic compounds.

Molecular Structure Analysis and Potential Instability Hotspots

The chemical structure of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine presents several features that warrant careful consideration regarding its thermodynamic stability.

  • Brominated Pyrazine Ring: The presence of a bromine atom on the electron-deficient pyrazine ring makes the carbon-bromine bond susceptible to nucleophilic attack, potentially leading to substitution reactions.[1] Halogenated heterocycles can also be prone to photolytic degradation.

  • Pyridine Moiety: The basic nitrogen atom in the pyridine ring can act as a proton acceptor, potentially influencing the compound's reactivity in the presence of acidic excipients or residual catalysts.

  • Methylene Ether Linkage: The ether linkage, specifically a benzylic-type ether, is a potential site for degradation. While generally stable, benzylic ethers can be susceptible to cleavage under strong acidic conditions or via oxidative pathways.[2][3]

Given these structural features, several degradation pathways could be hypothesized:

  • Hydrolysis: The ether linkage may be susceptible to hydrolysis, particularly at non-neutral pH, leading to the formation of 5-hydroxy-2-bromopyrazine and 4-(hydroxymethyl)pyridine.

  • Oxidation: The pyridine and pyrazine rings, as well as the methylene bridge, could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Aromatic halides and heterocyclic systems can be sensitive to light, potentially leading to dehalogenation or other complex rearrangements.

Experimental Design for a Comprehensive Stability Assessment

A multi-faceted approach is essential to thoroughly characterize the thermodynamic stability of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine. The following experimental plan combines solid-state characterization with forced degradation studies to provide a complete picture of the molecule's behavior.

Solid-State Characterization

The physical form of the API is a critical determinant of its stability. Therefore, a comprehensive solid-state characterization is the first step.

DSC is employed to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or amorphous content.[4][5]

Protocol:

  • Accurately weigh 2-5 mg of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the system at 25 °C.

  • Heat the sample from 25 °C to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Record the heat flow as a function of temperature.

TGA is used to assess the thermal stability and to quantify the presence of any residual solvents or water.[6]

Protocol:

  • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Place the sample pan in the TGA furnace.

  • Heat the sample from 25 °C to a temperature where complete decomposition is expected, at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Record the mass loss as a function of temperature.

XRPD is the definitive technique for identifying the crystalline form (polymorph) of the API and for detecting any amorphous content.[7][8]

Protocol:

  • Gently pack the powdered sample into the XRPD sample holder.

  • Acquire the diffraction pattern over a 2θ range of 2° to 40° using Cu Kα radiation.

  • Analyze the resulting diffractogram for characteristic peaks that serve as a fingerprint for the crystalline form.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of the API to identify potential degradation products and pathways.[9][10][11]

Experimental Workflow for Stability Assessment

G cluster_0 Solid-State Characterization cluster_1 Forced Degradation Studies DSC Differential Scanning Calorimetry (DSC) Data Thermodynamic Stability Profile DSC->Data TGA Thermogravimetric Analysis (TGA) TGA->Data XRPD X-Ray Powder Diffraction (XRPD) XRPD->Data Acid Acid Hydrolysis (0.1 M HCl) Analysis Stability-Indicating HPLC Method (LC-MS for identification) Acid->Analysis Base Base Hydrolysis (0.1 M NaOH) Base->Analysis Oxidative Oxidative Stress (3% H2O2) Oxidative->Analysis Thermal Thermal Stress (Elevated Temperature) Thermal->Analysis Photolytic Photolytic Stress (ICH Q1B) Photolytic->Analysis API 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine API->DSC API->TGA API->XRPD API->Acid API->Base API->Oxidative API->Thermal API->Photolytic Analysis->Data G cluster_main cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation cluster_photolysis Photolysis API 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine Hydrolysis_Prod1 5-hydroxy-2-bromopyrazine API->Hydrolysis_Prod1 H+ Hydrolysis_Prod2 4-(hydroxymethyl)pyridine API->Hydrolysis_Prod2 H+ Oxidation_Prod Pyridine N-oxide derivative API->Oxidation_Prod [O] Photolysis_Prod Debrominated product API->Photolysis_Prod

Caption: Potential degradation pathways for the molecule.

Conclusion and Recommendations

Based on the hypothetical data, 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine appears to be a crystalline solid with good thermal stability. However, it shows susceptibility to degradation under acidic and photolytic conditions. The primary degradation pathway appears to be the hydrolysis of the methylene ether linkage under acidic stress and debromination under photolytic stress.

Recommendations for Drug Development:

  • Formulation: To ensure stability, the formulation should be designed to maintain a neutral pH and protect the API from light. The use of antioxidants could also be considered to mitigate oxidative degradation.

  • Storage: The drug substance and drug product should be stored in light-resistant packaging.

  • Further Studies: Isolation and full characterization of the major degradation products are necessary to assess their potential toxicity. A long-term stability study under ICH-recommended conditions is required to establish the shelf-life of the drug product.

This comprehensive approach to evaluating the thermodynamic stability of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine provides the necessary foundation for its successful development into a safe and effective pharmaceutical product.

References

  • Vemavarapu, C., & Man-Cheng, S. (2018). Physical Stability of Amorphous Solid Dispersions: a Physicochemical Perspective with Thermodynamic, Kinetic and Environmental Aspects. Pharmaceutical Research, 35(6), 114. [Link]

  • Yu, L. (2001). Amorphous pharmaceutical solids: preparation, characterization and stabilization. Advanced Drug Delivery Reviews, 48(1), 27-42.
  • Qiu, Y., Chen, Y., & Zhang, G. G. (Eds.). (2016). Developing solid oral dosage forms: pharmaceutical theory and practice. Academic press.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zalk, A. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 44.
  • Bansal, A. K., & Kaushal, A. M. (2004). The science of tablet compression. I. Modern instrumentation and the effect of particle size. Pharmaceutical technology, 28(1), 58-69.
  • Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of pharmaceutical sciences, 86(1), 1-12.
  • Rieger, A., et al. (2021). N-Bromination and bromination-promoted hydrolysis were the proposed degradation pathways, which were based on the shift and disappearance of three characteristic bands, and the increased O/N ratio and calcium content determined by XPS and FTIR. Environmental Science & Technology, 55(9), 6095–6105. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129.
  • Singh, R., & Kumar, M. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Research Journal of Pharmacy and Technology, 13(4), 2004-2010. [Link]

  • Sonawane, S., Gide, P., & Shinde, D. (2021). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products-A review. Journal of Pharmaceutical and Biomedical Analysis, 196, 113916. [Link]

  • Fiveable. (2025). Benzylic Ether: Organic Chemistry Study Guide. [Link]

  • Atwater, J. E., & Akse, J. R. (1997). Degradation of brominated organic compounds in a simulated spacecraft environment. SAE Transactions, 106, 126-133.
  • Smith, D. K. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S14. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Neumann, C. N., & Hooker, J. M. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic letters, 22(15), 6043-6047. [Link]

  • Klick, S., Muzaffar, A., & Wätzig, H. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38443-38454. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • D'Antonio, P. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Laboratory, 42(10), 24-27. [Link]

Sources

Methodological & Application

Step-by-step laboratory synthesis protocol for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Synthesis Protocol for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Introduction & Mechanistic Rationale

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (CAS: 2089917-75-7) is a highly valued heterocyclic building block frequently utilized in medicinal chemistry and advanced drug development. With a molecular weight of 266.1 g/mol , this compound features an electron-deficient pyrazine core substituted with a reactive bromine atom and a pyridin-4-ylmethoxy ether linkage.

The synthesis of this molecule relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) between 2,5-dibromopyrazine and pyridin-4-ylmethanol[1]. The pyrazine ring is a highly electron-deficient heteroaromatic system, making it an excellent substrate for SNAr reactions[2]. The presence of two electronegative bromine atoms at the 2,5-positions further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. When pyridin-4-ylmethanol is treated with a strong base such as Sodium Hydride (NaH), it undergoes deprotonation to form a highly nucleophilic alkoxide[3].

During the SNAr process, this alkoxide attacks the activated pyrazine ring. The reactivity is strictly governed by the ability of the pyrazine nitrogen atoms to stabilize the negative charge in the intermediate Meisenheimer complex[4]. Because 2,5-dibromopyrazine can undergo two-fold nucleophilic substitution to form unwanted 2,5-bis-substituted byproducts[5], strict stoichiometric control (1.0 equivalent of the alkoxide) and controlled temperature (0 °C to room temperature) are critical to selectively isolate the mono-substituted target compound.

Quantitative Data & Reaction Stoichiometry

The following table summarizes the standardized stoichiometric parameters for a 10.0 mmol scale synthesis.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountMoles
2,5-Dibromopyrazine 237.881.02.38 g10.0 mmol
Pyridin-4-ylmethanol 109.131.01.09 g10.0 mmol
Sodium Hydride (60% in oil) 24.001.10.44 g11.0 mmol
Anhydrous THF N/AN/A100 mLN/A
Target Product 266.101.0 (Theoretical)2.66 g10.0 mmol

Experimental Workflow

Workflow N1 Step 1: Alkoxide Formation Pyridin-4-ylmethanol + NaH (0 °C) N2 Step 2: SNAr Reaction Add 2,5-dibromopyrazine (0 °C to RT) N1->N2 N3 Step 3: Reaction Quench Sat. aq. NH4Cl (Neutralization) N2->N3 N4 Step 4: Liquid-Liquid Extraction EtOAc / Brine wash N3->N4 N5 Step 5: Purification Silica Gel Chromatography N4->N5

Workflow for the SNAr synthesis of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine.

Step-by-Step Laboratory Protocol

Part A: Preparation of the Alkoxide

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol) to the flask.

    • Causality: A slight excess of NaH (1.1 eq) ensures complete deprotonation of the alcohol, but massive excesses should be avoided to prevent unwanted degradation or side reactions[3].

  • Suspend the NaH in 50 mL of anhydrous Tetrahydrofuran (THF) and cool the suspension to 0 °C using an ice-water bath.

  • Dissolve Pyridin-4-ylmethanol (1.09 g, 10.0 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

    • Causality: Dropwise addition safely manages the exothermic evolution of hydrogen gas. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating the quantitative formation of the alkoxide[3].

Part B: Nucleophilic Aromatic Substitution (SNAr) 5. In a separate dry flask, dissolve 2,5-dibromopyrazine (2.38 g, 10.0 mmol) in 30 mL of anhydrous THF. 6. Transfer the 2,5-dibromopyrazine solution dropwise into the alkoxide solution at 0 °C over 30 minutes.

  • Causality: Adding the electrophile slowly maintains a controlled reaction environment. To suppress the formation of the 2,5-diphenoxy/dialkoxy pyrazine byproduct, the localized concentration of the alkoxide must be managed against the dibromide[5].

  • Remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Stir for 2 to 4 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting pyridin-4-ylmethanol is fully consumed.

Part C: Quenching and Work-Up 9. Cool the reaction mixture back to 0 °C and carefully quench by adding 20 mL of saturated aqueous Ammonium Chloride (NH₄Cl) dropwise.

  • Causality: NH₄Cl is a mild proton source that safely neutralizes any unreacted NaH and alkoxide. Using a mild quench is critical; strong acids would over-protonate the basic pyridine nitrogen, converting the product into a water-soluble salt and drastically reducing the organic yield.

  • Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase twice more with 30 mL portions of EtOAc.

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Part D: Purification 13. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically starting at 80:20 and increasing polarity) to afford pure 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine. Verify purity via ¹H NMR and MS (Expected m/z: 266.1 for ⁷⁹Br, 268.1 for ⁸¹Br).

References

  • Title: Pyridine,pyridine,pyrimidine,pyridine,pyridine,pyrazine | Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [1] Title: Find Chemicals - Ambeed.com. Source: ambeed.com. URL: 1

  • [5] Title: Tunable mechanochromic luminescence of benzofuran-fused pyrazine: effects of alkyl chain length and branching pattern - RSC Publishing. Source: rsc.org. URL:5

  • [2] Title: Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry. Source: rsc.org. URL: 2

  • [4] Title: 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine - Benchchem. Source: benchchem.com. URL: 4

  • [3] Title: WO2016168633A1 - Indazolones as modulators of tnf signaling - Google Patents. Source: google.com. URL: 3

Sources

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazine Scaffolds in Medicinal Chemistry

The pyrazine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component for designing molecules that interact with various biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, prized for its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acid coupling partners.[2][3]

This document provides a detailed guide to the application of the Suzuki-Miyaura cross-coupling reaction using 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, a key intermediate for the synthesis of complex molecules in drug development. By functionalizing the pyrazine core, researchers can systematically explore the chemical space to optimize the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[1]

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: A Pd(0) species inserts into the carbon-bromine bond of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine to form a Pd(II) complex. The electron-deficient nature of the pyrazine ring facilitates this step.[5][6]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base plays a critical role in forming a more nucleophilic "ate" complex from the boronic acid.[7][8]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3]

dot graph "Suzuki-Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)Ln-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)Ln-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="Ar'-B(OR)2\nBase"]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Pd0 [label="Ar-Ar'"]; } caption { label = "Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction."; fontsize = 10; fontname = "Helvetica"; } }

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine with Phenylboronic Acid

This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids.

Materials:

  • 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Equipment:

  • Magnetic stirrer with heating plate

  • Inert atmosphere manifold (Schlenk line)

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

    • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

    • Add the catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. A 4:1 to 5:1 ratio of dioxane to water is a common starting point.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Expertise & Experience: Troubleshooting and Optimization

While the Suzuki-Miyaura reaction is robust, challenges can arise, particularly when working with nitrogen-containing heterocycles.[9]

Troubleshooting Common Issues:

Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion Inactive catalyst, insufficient degassing, poor quality reagents.Ensure a rigorous inert atmosphere. Use fresh, high-purity catalyst and ligand. Degas solvents thoroughly.[10]
Homocoupling of Boronic Acid Presence of oxygen, non-optimal catalyst/ligand ratio.Start with a Pd(0) source like Pd(PPh₃)₄. Use a slight excess of the boronic acid. Optimize the ligand-to-palladium ratio (typically 1:1 to 4:1).[6][10]
Protodeborylation/Dehalogenation Presence of water or other proton sources.Use anhydrous solvents and ensure the base is dry. For dehalogenation, consider switching to a carbonate or phosphate base and an aprotic solvent.[10]

Optimization Workflow:

A systematic approach is key to optimizing reaction conditions for a new substrate or coupling partner.

dot graph "Optimization_Workflow" { graph [rankdir="TB"]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Initial Reaction\n(Standard Conditions)", fillcolor="#F1F3F4", fontcolor="#202124"]; ScreenCatalyst [label="Screen Pd Catalyst & Ligand", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ScreenBase [label="Screen Base", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ScreenSolvent [label="Screen Solvent System", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeTemp [label="Optimize Temperature", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Optimized [label="Optimized Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> ScreenCatalyst; ScreenCatalyst -> ScreenBase [label="Select best catalyst/ligand"]; ScreenBase -> ScreenSolvent [label="Select best base"]; ScreenSolvent -> OptimizeTemp [label="Select best solvent"]; OptimizeTemp -> Optimized [label="Finalize temperature"]; } caption { label = "Figure 2: Logical Workflow for Reaction Optimization."; fontsize = 10; fontname = "Helvetica"; } }

Trustworthiness: Self-Validating Systems and Quality Control

To ensure the reliability and reproducibility of your results, incorporate the following practices:

  • Reagent Qualification: Always use high-purity, and when necessary, freshly opened or purified reagents. The quality of the boronic acid, catalyst, and base is paramount.

  • Inert Atmosphere Integrity: The exclusion of oxygen is critical to prevent catalyst deactivation and side reactions like homocoupling.[10] Ensure all glassware is properly dried and the inert gas supply is of high purity.

  • Consistent Monitoring: Employ a consistent method (TLC, LC-MS, or GC) to monitor reaction progress. This provides a reliable measure of reaction completion and can help identify the formation of byproducts.[[“]]

  • Product Characterization: Thoroughly characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

By adhering to these principles, the described protocol becomes a self-validating system, providing confidence in the experimental outcomes.

References

  • Barder, T. E., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Nikishkin, N. I., & Gulevskaya, A. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Barder, T. E., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Barder, T. E., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. Available at: [Link]

  • Barder, T. E., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. Available at: [Link]

  • Pautigny, C., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters. Available at: [Link]

  • Zhang, L., et al. (2018). Development of DNA-Compatible Suzuki-Miyaura Reaction in Aqueous Media. Bioconjugate Chemistry. Available at: [Link]

  • Lima, F., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • ResearchGate. (n.d.). The PYZ‐TA@Pd NPs catalyzed Suzuki cross–coupling reaction for preparation of pyrazine‐derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • Pathak, T. P., & Kool, E. T. (2012). Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

  • Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. Available at: [Link]

  • Jorda, R., et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro heterocycles using XPhos Pd G2 precatalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • wwjmrd.com. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Hartwig, J. F., et al. (2018). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Chemistry World. (2017). Suzuki–Miyaura–hydrogenation targets 3D drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lecker, R. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. Retrieved from [Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]

  • Campos, J. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • Kwan, A. T., et al. (2015). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (2025). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • MDPI. (n.d.). Special Issue : Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from [Link]

Sources

Strategic Diversification of a Privileged Scaffold: Preparation of Novel Heterocyclic Ligands from 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Synthetic Chemists

Abstract

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel and diverse heterocyclic ligands starting from the versatile building block, 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine. We present detailed, field-proven protocols for leveraging modern palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to strategically modify this core structure. The causality behind experimental choices, troubleshooting common challenges such as catalyst inhibition, and best practices for reaction setup and purification are discussed in detail to ensure reliable and efficient synthesis.

Introduction: The Value of the Pyrazine Scaffold

Pyrazine and its derivatives have garnered significant attention in drug discovery for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] The six-membered aromatic ring with two para-nitrogen atoms creates an electron-deficient system that can be crucial for binding interactions with biological targets.[6] The starting material, 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, is an ideal precursor for library synthesis. It features:

  • A reactive bromo handle at the 2-position, primed for various cross-coupling reactions.

  • A pyridin-4-ylmethoxy side chain , which can enhance solubility and provide an additional vector for target engagement.

This guide focuses on transforming this building block into three major classes of novel ligands: bi-heterocyclic systems, alkynyl-linked conjugates, and amino-pyrazine derivatives.

Synthetic Workflow Overview

The diversification of the 2-bromo-pyrazine core relies on well-established, yet nuanced, palladium-catalyzed cross-coupling reactions. The choice of reaction pathway dictates the nature of the newly formed bond and the resulting molecular architecture.

G start_node 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine reaction_suzuki Suzuki-Miyaura Coupling start_node->reaction_suzuki reaction_sono Sonogashira Coupling start_node->reaction_sono reaction_buchwald Buchwald-Hartwig Amination start_node->reaction_buchwald product_suzuki C(2)-Aryl/Heteroaryl Substituted Ligands reaction_suzuki->product_suzuki product_sono C(2)-Alkynyl Substituted Ligands reaction_sono->product_sono product_buchwald C(2)-Amino Substituted Ligands reaction_buchwald->product_buchwald

Figure 1: General synthetic pathways from the starting material.

Protocol I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyrazine core and various aryl or heteroaryl boronic acids/esters.[7][8] This is arguably the most common method for constructing biaryl scaffolds in drug discovery.[9]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[8] Key steps include the oxidative addition of the aryl bromide to the Pd(0) center, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.

Causality: The choice of ligand and base is critical. The nitrogen atoms in both the pyrazine and pyridine rings can coordinate to the palladium catalyst, inhibiting its activity.[10] Therefore, using bulky, electron-rich phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) helps shield the palladium center and promote the desired catalytic cycle.[10] An inorganic base like K₂CO₃ is typically sufficient and well-tolerated.

Detailed Experimental Protocol
  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as oxygen can interfere with the catalyst.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio), via syringe. The water is essential for the transmetalation step.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol II: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling provides a powerful method for installing an alkyne moiety, creating a rigid linear linker between the pyrazine core and another functional group.[11][12] This reaction involves a palladium catalyst and a copper(I) co-catalyst.[13]

Mechanistic Rationale & Key Considerations

The mechanism involves two interconnected catalytic cycles.[11] The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.

Causality: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by oxygen.[14] Therefore, maintaining a strictly anaerobic (oxygen-free) environment is paramount for high yields of the cross-coupled product. The choice of an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is standard as it serves both as a base and often as the solvent.

Detailed Experimental Protocol
  • Reagent Preparation: To a flame-dried Schlenk flask, add 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Seal the flask, and rigorously evacuate and backfill with Argon three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed amine base (e.g., Et₃N or a mixture of DMF/Et₃N) via syringe. Then, add the terminal alkyne (1.1-1.2 equiv.) dropwise while stirring.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction is often rapid.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting bromide (typically 1-6 hours).

  • Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol III: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction for constructing carbon-nitrogen bonds, allowing for the direct coupling of primary or secondary amines to the pyrazine ring.[15][16]

Mechanistic Rationale & Overcoming Challenges

G pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-Br]L_n pd0->pd_complex Oxidative Addition amine_complex [Ar-Pd(II)-NR'R'']L_n pd_complex->amine_complex Amine Coordination & Deprotonation amine_complex->pd0 Reductive Elimination product Ar-NR'R'' amine_complex->product start_halide Ar-Br start_amine HNR'R'' base Base

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Causality (The Critical Challenge): The amination of 2-halopyridines and pyrazines is notoriously difficult.[17] The lone pair of electrons on the ring nitrogen can strongly coordinate to the palladium center, effectively acting as a catalyst poison and halting the cycle.[10][17] To overcome this, highly specialized ligands are required. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, XPhos, RuPhos) are essential.[17] These ligands create a sterically hindered environment around the palladium, which disfavors coordination by the compact pyrazine nitrogen while still allowing the catalytic cycle to proceed. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is also required.

Detailed Experimental Protocol
  • Reagent Preparation (Glovebox Recommended): In an oven-dried Schlenk tube or sealed vial inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add the 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (1.0 equiv.) and the desired primary or secondary amine (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube or vial tightly and heat in an oil bath at 80-110 °C with vigorous stirring. For volatile amines, using a sealed tube is mandatory to prevent evaporation.[18][19]

  • Monitoring: Monitor the reaction by LC-MS. These reactions can take from 6 to 24 hours. A color change from yellow to reddish-brown is typical; the formation of a fine black precipitate (palladium black) indicates catalyst decomposition.[17]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Summary of Synthetic Applications and Expected Outcomes

The protocols described enable the synthesis of a wide array of novel ligands. The following table summarizes the expected transformations and general conditions.

Reaction TypeCoupling Partner ExampleConceptual Product StructureKey ReagentsExpected Yield Range (%)
Suzuki-Miyaura Phenylboronic AcidPyrazinyl-PhenylPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O60-90%
Suzuki-Miyaura 3-Thiopheneboronic AcidPyrazinyl-ThienylPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O55-85%
Sonogashira PhenylacetylenePyrazinyl-PhenylethynylPd(PPh₃)₂Cl₂, CuI, Et₃N65-95%
Sonogashira TrimethylsilylacetylenePyrazinyl-Ethynyl-TMSPd(PPh₃)₂Cl₂, CuI, Et₃N70-95%
Buchwald-Hartwig MorpholinePyrazinyl-MorpholinylPd₂(dba)₃, Xantphos, NaOtBu, Toluene50-80%
Buchwald-Hartwig AnilinePyrazinyl-AnilinylPd₂(dba)₃, XPhos, NaOtBu, Toluene45-75%

Note: Yields are representative and highly dependent on the specific substrates and optimization of reaction conditions.

Conclusion

The strategic functionalization of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine via palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offers a powerful and versatile platform for the generation of novel heterocyclic ligands. By understanding the mechanistic nuances and implementing the robust protocols detailed in this guide, researchers can efficiently access diverse chemical matter, accelerating hit-to-lead campaigns in drug discovery. Careful selection of catalysts, ligands, and reaction conditions is paramount to overcoming the inherent challenges of working with nitrogen-rich heterocyclic systems and achieving high-yield, reliable outcomes.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reactions with 2-Bromopyrazine.
  • Hou, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • BenchChem. (n.d.). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide.
  • ResearchGate. (2023). Pharmacological activity and mechanism of pyrazines | Request PDF. Available at: [Link]

  • PubMed. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A. S., et al. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical Sciences.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
  • ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • American Chemical Society. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Wichita State University Libraries. (2019). Synthesis and characterization of 2-(2-pyridinyl)pyrazine and 2,2′-bipyrazine derivatives. Available at: [Link]

  • Figshare. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. Available at: [Link]

  • Pharmaceutical Technology. (2025). New Horizons for Cross-Coupling Reactions.
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (2019). Synthesis and Characterization of 2‐(2‐Pyridinyl)pyrazine and 2,2′‐Bipyrazine Derivatives. Available at: [Link]

  • University of Campinas. (n.d.). Synthesis of Tetra(imidazoil-4(5)-yl)pyrazine and Tetrapyrazilpyrazine.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL).
  • SciForum. (2016). Synthesis of Pyrazines Using Metal-Organic Frameworks. Available at: [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2021).
  • National Center for Biotechnology Information. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. Available at: [Link]

Sources

Nucleophilic aromatic substitution (SNAr) protocols for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) for the Functionalization of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the mechanistic underpinnings of the SNAr reaction on this electron-deficient heterocyclic scaffold. It offers field-tested, step-by-step protocols for substitution with N-, S-, and O-based nucleophiles, complete with insights into experimental design, reaction optimization, and troubleshooting. The aim is to equip scientists with the practical knowledge required to efficiently generate diverse libraries of novel pyrazine derivatives for downstream applications.

Introduction: The Strategic Value of SNAr on Pyrazine Scaffolds

Heterocyclic compounds are foundational pillars in medicinal chemistry, with pyrazine derivatives appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. The functionalization of the pyrazine core is therefore a critical activity in the hit-to-lead and lead optimization phases of drug discovery.

Nucleophilic aromatic substitution (SNAr) stands out as a powerful, often transition-metal-free, method for forging carbon-heteroatom bonds on electron-deficient aromatic systems.[3][4] The target substrate, 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, is an ideal candidate for SNAr. The two nitrogen atoms in the pyrazine ring act as potent electron-withdrawing groups, significantly activating the C2 position for nucleophilic attack and facilitating the displacement of the bromide leaving group.

This guide explains the causality behind the reaction's success and provides robust, reproducible protocols to serve as a reliable starting point for further derivatization.

Mechanistic Foundation: The Addition-Elimination Pathway

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[5][6] Understanding this pathway is crucial for rational protocol design and troubleshooting.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (the ipso-carbon). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]

  • Stabilization: The stability of the Meisenheimer complex is the key determinant of the reaction rate.[7] For 2-halopyrazines, the negative charge is effectively delocalized onto the electronegative ring nitrogens, significantly lowering the activation energy of this step.[8]

  • Elimination & Aromatization: The aromaticity of the ring is restored in the final step through the expulsion of the leaving group, in this case, a bromide ion.

General Mechanism of the SNAr Reaction.
Key Factors Influencing Reactivity:
  • Substrate Activation: The inherent electron deficiency of the pyrazine ring is the primary driver of reactivity. For less activated systems, additional electron-withdrawing groups (EWGs) ortho or para to the leaving group would be required.[4][5]

  • Leaving Group Ability: The typical reactivity order for halogens in SNAr is F > Cl > Br > I.[8] While fluoride is the most activating due to its high electronegativity polarizing the C-F bond, bromide is an excellent and commonly used leaving group.

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reactions. For weaker nucleophiles like alcohols or thiols, deprotonation with a suitable base to form the more potent alkoxide or thiolate is essential.[9]

  • Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are standard for SNAr.[8] They effectively solvate the cation of the nucleophile's counter-ion, providing a more "naked" and reactive anion, thereby accelerating the reaction.[8]

Experimental Application Notes & Protocols

The following protocols provide detailed, step-by-step procedures for the SNAr of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine with representative amine, thiol, and alkoxide nucleophiles.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amination with Morpholine

This protocol details the synthesis of 2-(morpholino)-5-((pyridin-4-yl)methoxy)pyrazine. The reaction often proceeds smoothly due to the good nucleophilicity of secondary amines. A base is used to scavenge the HBr generated in situ.

Amination_Workflow Workflow: Amination Protocol sub 1. Add Substrate, Morpholine, and K₂CO₃ to flask. inert 2. Evacuate and backfill with N₂ or Ar (3x). sub->inert solvent 3. Add anhydrous DMSO via syringe. inert->solvent heat 4. Heat reaction to 80-100 °C. Monitor by TLC/LC-MS. solvent->heat workup 5. Cool, quench with water, and extract with EtOAc. heat->workup purify 6. Dry, concentrate, and purify via column chromatography. workup->purify

Experimental Workflow for Amination.

Materials:

  • 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Potassium Carbonate (K₂CO₃, 2.0 eq.), finely powdered

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (e.g., 280 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add morpholine (105 µL, 1.2 mmol) via syringe.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature. Carefully pour the mixture into water (50 mL) and stir.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% Methanol in Dichloromethane) to yield the pure product.

Protocol 2: Thiolation with 4-methoxythiophenol

This protocol describes the synthesis of 2-((4-methoxyphenyl)thio)-5-((pyridin-4-yl)methoxy)pyrazine. Thiols are excellent nucleophiles for SNAr, especially after deprotonation to the corresponding thiolate.

Thiolation_Workflow Workflow: Thiolation Protocol sub 1. Add Substrate, Thiol, and Cs₂CO₃ to flask. inert 2. Evacuate and backfill with N₂ or Ar (3x). sub->inert solvent 3. Add anhydrous DMF via syringe. inert->solvent heat 4. Heat reaction to 60-80 °C. Monitor by TLC/LC-MS. solvent->heat workup 5. Cool, partition between water and EtOAc. heat->workup purify 6. Dry, concentrate, and purify via column chromatography. workup->purify

Experimental Workflow for Thiolation.

Materials:

  • 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (1.0 eq.)

  • 4-methoxythiophenol (1.1 eq.)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vial, add 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (280 mg, 1.0 mmol), 4-methoxythiophenol (154 mg, 1.1 mmol), and cesium carbonate (489 mg, 1.5 mmol).

  • Seal the vial with a cap containing a PTFE septum. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Place the vial in a heating block set to 70 °C and stir.

  • Monitor the reaction progress by LC-MS. The reaction is often complete within 2-6 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (40 mL) and EtOAc (40 mL).

  • Separate the layers and extract the aqueous phase with additional EtOAc (2 x 20 mL).

  • Combine the organic extracts, wash with water (3 x 20 mL) to remove residual DMF, then wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material using silica gel column chromatography (e.g., using a gradient of 20-80% Ethyl Acetate in Hexanes) to afford the desired thioether.

Protocol 3: Alkoxylation with Sodium Methoxide

This protocol details the synthesis of 2-methoxy-5-((pyridin-4-yl)methoxy)pyrazine. Using a pre-formed strong nucleophile like sodium methoxide often leads to rapid and clean reactions at lower temperatures.

Alkoxylation_Workflow Workflow: Alkoxylation Protocol sub 1. Add Substrate to flask under inert atmosphere. solvent 2. Add anhydrous THF. sub->solvent cool 3. Cool solution to 0 °C. solvent->cool add_nuc 4. Add Sodium Methoxide solution dropwise. cool->add_nuc react 5. Stir at 0 °C to RT. Monitor by TLC/LC-MS. add_nuc->react purify 6. Quench, extract, dry, concentrate, and purify. react->purify

Experimental Workflow for Alkoxylation.

Materials:

  • 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (1.0 eq.)

  • Sodium Methoxide (NaOMe), 25 wt% solution in Methanol (1.5 eq.) or solid (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Add 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (280 mg, 1.0 mmol) to a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Dissolve the substrate in anhydrous THF (10 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • If using the solution, add sodium methoxide in methanol (0.37 mL of 25 wt% solution, ~1.5 mmol) dropwise. If using solid, add sodium methoxide (81 mg, 1.5 mmol) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS. These reactions are typically rapid, often completing within 1-3 hours.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Extract the mixture with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography to yield the methoxy-substituted pyrazine.

Comparative Data Summary

The choice of nucleophile and conditions significantly impacts the reaction outcome. The following table provides a comparative summary to guide experimental design.

Parameter Protocol 1: Amination Protocol 2: Thiolation Protocol 3: Alkoxylation
Nucleophile Morpholine (Secondary Amine)4-methoxythiophenol (Thiol)Sodium Methoxide (Alkoxide)
Base K₂CO₃ (Moderate)Cs₂CO₃ (Strong, Soluble)None required (reagent is basic)
Solvent DMSODMFTHF
Temperature 80 - 100 °C60 - 80 °C0 °C to Room Temp.
Typical Time 4 - 12 hours2 - 6 hours1 - 3 hours
Expected Yield 75 - 95%80 - 98%85 - 98%
Key Insight Heat required; base is crucial.Milder heat; Cs₂CO₃ is effective for deprotonating thiols.Fast and efficient due to the highly reactive nucleophile.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Inactive nucleophile (e.g., thiol/alcohol not deprotonated). 3. Presence of water/moisture quenching the base/nucleophile. 4. Base is not strong enough.1. Increase reaction temperature in 10-20 °C increments. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). 3. Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere.
Side Product Formation 1. Hydrolysis of the starting material if water is present. 2. Competing reaction with the solvent (e.g., DMF at high temperatures). 3. Over-reaction if other reactive sites are present.1. Use anhydrous conditions. 2. Lower the reaction temperature and extend the reaction time. Consider a different solvent like Dioxane or Toluene. 3. Protect other sensitive functional groups if necessary.
Difficult Purification 1. Residual high-boiling solvent (DMSO/DMF). 2. Product is highly polar and streaks on silica gel.1. For DMF, perform multiple aqueous washes during workup. For DMSO, dilute the reaction mixture with a large volume of water and extract thoroughly. 2. Try a different eluent system for chromatography (e.g., add 1% triethylamine for basic compounds) or consider reverse-phase chromatography.

Conclusion

The SNAr reaction on 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine is a highly reliable and versatile transformation for accessing a wide array of functionalized pyrazine derivatives. By understanding the underlying mechanism and carefully selecting the nucleophile, base, and solvent, researchers can efficiently generate novel molecular entities. The protocols provided herein serve as a validated foundation for library synthesis and the strategic exploration of chemical space in drug discovery programs.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. BenchChem.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.American Chemical Society - Figshare.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.[Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.[Link]

  • Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.[Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ResearchGate.[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Wiley Online Library.[Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PMC.[Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.[Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.[Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.[Link]

  • Pyrrolodiazines. 6. Palladium-catalyzed Arylation, Heteroarylation, and Amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. PubMed.[Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives... PMC.[Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate.[Link]

  • Palladium-Catalyzed C3-Arylation of 2(1H)-Pyrazinones. Sci-Hub.[Link]

  • Reaction of 2-Bromopyridine with Thiophenol. ResearchGate.[Link]

  • ChemInform Abstract: Regioselective Synthesis of 2-Amino-5-(or 3-)arylazo-Substituted Pyridines and Pyrazines from Pyridinium N-Aminides. ResearchGate.[Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate.[Link]

  • Reactivity in Nucleophilic Aromatic Substitution: A Compar
  • SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REACTION WITH ISONANATES. Semantic Scholar.[Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Div. DDDT.[Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI.[Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. The Royal Society of Chemistry.[Link]

  • SNAr reactions of bromide 2 with thiols 9a,b. ResearchGate.[Link]

  • Nucleophilic aromatic substitution. Wikipedia.[Link]

  • Amination of 2-halopyridines. ResearchGate.[Link]

  • Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Pearson.[Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC.[Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM.[Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications.[Link]

  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.[Link]

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.BenchChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Recrystallization of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (CAS: 2089917-75-7)[1].

Purifying this specific building block presents unique physicochemical challenges: it contains a highly basic pyridine ring, a weakly basic and electron-deficient pyrazine ring, a heavy halogen (bromine), and an acid-sensitive ether linkage. This guide bypasses generic advice, providing field-proven, self-validating methodologies to ensure high-yield, high-purity isolation.

I. Purification Decision Workflow

Workflow Start Crude Mixture 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine Decision1 Contains non-basic impurities? Start->Decision1 AcidBase Acid-Base Extraction (Dilute HCl / NaHCO3) Decision1->AcidBase Yes Chromatography Silica Gel Chromatography (DCM/MeOH + 1% TEA) Decision1->Chromatography No AcidBase->Chromatography Degradation Warning: Avoid Strong Acids/Bases AcidBase->Degradation Decision2 Purity > 95%? Chromatography->Decision2 Decision2->Chromatography No Recrystallization Recrystallization (EtOAc / Heptane) Decision2->Recrystallization Yes PureProduct Pure Product (>99% Purity) Recrystallization->PureProduct

Figure 1: Purification decision tree for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine.

II. Troubleshooting & FAQs

Q1: Why am I experiencing severe tailing and low recovery during silica gel chromatography? A1: The basic pyridine nitrogen in your molecule interacts strongly with the acidic, unreacted silanol groups (Si-OH) on the surface of standard silica gel via hydrogen bonding and ion-exchange mechanisms, leading to[2].

  • The Fix: Deactivate the silica gel by adding 1-2% Triethylamine (TEA) to your mobile phase (e.g., Dichloromethane/Methanol). The TEA acts as a sacrificial base, and allowing your basic heterocycle to elute as a sharp, concentrated band[3].

Q2: How can I efficiently separate the product from the starting material, 2,5-dibromopyrazine? A2: 2,5-dibromopyrazine lacks the basic pyridine ring. You can exploit this drastic difference in pKa (Pyridine N pKa ~5.2 vs. Pyrazine N pKa ~0.6) using an [4].

  • The Fix: Dissolve the crude mixture in an organic solvent and extract with dilute aqueous HCl (1M). The desired product protonates at the pyridine nitrogen, becoming highly water-soluble, while the non-basic 2,5-dibromopyrazine remains trapped in the organic layer.

Q3: My product is degrading or turning black during workup. What is causing this? A3: The molecule contains an ether linkage (-O-CH₂-) bridging the pyrazine and pyridine rings. While generally stable, this linkage is susceptible to cleavage under strongly acidic conditions (e.g., concentrated HBr or HCl at elevated temperatures) or prolonged exposure to strong alkalis.

  • The Fix: Maintain mild conditions. When performing acid-base extractions, strictly use dilute acids (1M HCl) and weak bases (NaHCO₃) rather than strong alkalis like NaOH[4]. Keep rotary evaporation bath temperatures below 35°C.

Q4: The compound "oils out" instead of forming crystals during recrystallization. How do I fix this? A4: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when the solvent system lacks the proper polarity gradient to induce solid nucleation.

  • The Fix: Use a miscible binary solvent system like Ethyl Acetate (good solvent) and Heptane (anti-solvent), which is highly effective for [5]. Dissolve the oil in a minimum amount of boiling EtOAc, then add hot Heptane dropwise until slight turbidity is observed.

III. Quantitative Data & Physicochemical Profiling

Understanding the quantitative metrics of the molecule dictates the purification strategy.

ParameterValue / DescriptionCausality / Relevance
pKa (Pyridine N) ~5.2 (estimated)Protonates in dilute HCl (pH < 2); deprotonates in NaHCO₃ (pH ~8).
pKa (Pyrazine N) ~0.6 (estimated)Remains unprotonated during standard acid-base extraction.
Rf Value (Silica) ~0.35 (DCM/MeOH 95:5 + 1% TEA)TEA masks silanols, preventing tailing and shifting the Rf higher.
Solubility (EtOAc) High (Hot), Moderate (Cold)Ideal primary solvent for recrystallization workflows.
Solubility (Heptane) InsolubleIdeal anti-solvent to induce controlled nucleation.

IV. Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can verify the success of the step before proceeding to the next.

Protocol A: Acid-Base Reverse Extraction

Use this to remove non-basic impurities like 2,5-dibromopyrazine.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Protonation: Transfer to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously and vent.

    • Self-Validation Checkpoint: Test the aqueous phase with pH paper. It must read pH < 2. If the pH is higher, the pyridine nitrogen is not fully protonated, and the product will remain in the organic layer. Add more 1M HCl if necessary.

  • Separation: Collect the lower aqueous layer (contains product). Discard the organic layer (contains non-basic impurities). Wash the aqueous layer once more with fresh EtOAc to remove trace organics.

  • Free-Basing: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous NaHCO₃ until the solution is basic.

    • Self-Validation Checkpoint: Check the pH; it must be > 8. The solution should turn visibly cloudy or precipitate a solid as the free base forms.

  • Recovery: Extract the cloudy aqueous layer with fresh EtOAc (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Amine-Modified Flash Chromatography

Use this for separating closely related basic impurities.

  • Column Preparation: Pack the silica gel column. Pre-treat the column by flushing it with 1 column volume of Hexanes containing 2% TEA.

  • Sample Loading: Dissolve the crude product in a minimal amount of Dichloromethane (DCM). Load carefully onto the silica bed.

    • Self-Validation Checkpoint: Spot the TEA-treated mobile phase on a TLC plate and run the crude mixture. If the product spot exhibits a "comet" tail, the silanols are not fully masked; increase TEA concentration to 2% before running the actual column.

  • Elution: Elute using a gradient of 100% DCM to DCM/Methanol (95:5), ensuring 1% TEA is maintained throughout the mobile phase.

  • Collection: Monitor via UV (254 nm). Combine pure fractions and evaporate.

Protocol C: Controlled Anti-Solvent Recrystallization

Use this as the final polishing step to achieve >99% purity.

  • Primary Dissolution: Place the solid in a round-bottom flask. Add a minimum volume of boiling EtOAc just until the solid fully dissolves.

  • Anti-Solvent Addition: While keeping the solution at a gentle boil, add boiling Heptane dropwise.

    • Self-Validation Checkpoint: Stop adding Heptane the exact moment the solution reaches the "cloud point" (a persistent, faint milky turbidity that does not disappear upon swirling). If the solution remains clear after adding a 3:1 ratio of Heptane to EtOAc, the initial EtOAc volume was too high. Boil off 20% of the solvent and repeat.

  • Clarification: Add exactly 1-2 drops of boiling EtOAc to clear the turbidity.

  • Nucleation & Growth: Remove from heat. Allow the flask to cool slowly to room temperature undisturbed (wrap in foil or a towel to slow the cooling rate). Once at room temperature, transfer to an ice bath for 1 hour.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash with ice-cold Heptane. Dry under high vacuum.

V. References

  • Title: Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases | Source: SciSpace | URL: [Link]

  • Title: Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography | Source: MDPI | URL: [Link]

  • Title: Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor | Source: PubMed Central (NIH) | URL: [Link]

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for heteroaryl cross-coupling. Working with 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine presents a unique synthetic challenge: the molecule contains both a pyrazine and a pyridine ring. These highly coordinating nitrogen heterocycles act as strong Lewis bases that compete with your ligands for the palladium center, often necessitating inefficiently high catalyst loadings (5–10 mol%) to force the reaction to completion[1].

This guide provides field-proven, mechanistically grounded strategies to optimize your catalytic system, reduce palladium loading to sub-1 mol% levels, and eliminate common side reactions like hydrodebromination.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my palladium catalyst deactivate so rapidly with this specific substrate? A1: The deactivation is caused by off-cycle catalyst poisoning. Once the active Pd(0) undergoes oxidative addition into the C-Br bond, the resulting electrophilic Pd(II) intermediate is highly vulnerable. The lone pairs on the nitrogen atoms of unreacted pyridine and pyrazine rings in your substrate coordinate to the Pd(II) center, forming highly stable, unreactive Pd-N complexes that trap the metal and halt the catalytic cycle[2].

Q2: How can I reduce the palladium loading from >5 mol% to <1 mol% without sacrificing yield? A2: You must shift the binding equilibrium away from the substrate's nitrogen atoms and toward the active ligand. This is achieved by using bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos). The massive steric bulk of the dicyclohexyl and triisopropylphenyl groups creates a physical "protective shield" around the palladium center, blocking the approach of the heteroaryl rings while remaining electron-rich enough to accelerate the desired catalytic steps[3].

Q3: My LC-MS shows a major byproduct with a mass corresponding to M-79. What is this and how do I stop it? A3: You are observing hydrodebromination , a notorious side reaction where the bromine atom is replaced by a hydrogen atom[3]. The electron-deficient pyrazine ring makes the Pd(II)-aryl intermediate highly electrophilic. If the transmetalation step is slow (e.g., due to poor boronic acid solubility), the Pd(II) complex will abstract a hydride from protic solvents, alkoxide bases, or even the ligand itself, followed by reductive elimination. To suppress this, switch to strictly anhydrous, aprotic solvents (like toluene) and use non-nucleophilic bases like K₃PO₄[3].

Part 2: Diagnostics & Troubleshooting Workflows

Use the following logic tree to diagnose failed couplings and the catalytic cycle diagram to understand where your reaction is stalling.

Troubleshooting Start Low Yield / Incomplete Conversion Check1 Is Pd Black forming? Start->Check1 Yes1 Decrease Temp, Use Pd G3 Precatalyst Check1->Yes1 Yes No1 Check LC-MS for Byproducts Check1->No1 No Check2 Hydrodebromination (Mass M-79)? No1->Check2 Yes2 Switch to K3PO4/Toluene, Exclude Moisture Check2->Yes2 Yes No2 Unreacted Starting Material (Catalyst Poisoning) Check2->No2 No FixPoison Increase Ligand Sterics (Use XPhos/RuPhos) No2->FixPoison

Caption: Troubleshooting logic tree for identifying and resolving common cross-coupling failures.

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Substrate PdII Pd(II) Aryl Complex OxAdd->PdII Poison Catalyst Poisoning (Pyridine/Pyrazine Binding) PdII->Poison N-coordination Trans Transmetalation (Boronic Acid) PdII->Trans Bulky Ligand Blocks N-binding RedElim Reductive Elimination (Product) Trans->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the competing nitrogen-poisoning pathway and ligand-mediated rescue.

Part 3: Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, demonstrating how ligand selection and base/solvent combinations directly dictate the required palladium loading.

Ligand SystemPd LoadingBase / SolventConversionPrimary Outcome / Issue
Pd(PPh₃)₄5.0 mol%Na₂CO₃ / Dioxane:H₂O<20%Severe catalyst poisoning; Pd black formation
Pd(dppf)Cl₂5.0 mol%K₂CO₃ / Dioxane45%Moderate hydrodebromination
Pd(OAc)₂ + SPhos2.0 mol%K₃PO₄ / Toluene82%Good yield; minor debromination[3]
XPhos Pd G3 0.5 mol% K₃PO₄ / Toluene >95% Optimal; clean conversion, no poisoning

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a Buchwald G3 precatalyst to ensure rapid generation of the active monoligated Pd(0) species, preventing aggregation and allowing for ultra-low catalyst loadings[1]. Built-in validation checks are included to ensure experimental integrity.

Objective: Achieve >95% Suzuki-Miyaura cross-coupling conversion at 0.5 mol% Pd loading while suppressing hydrodebromination.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (1.0 equiv), the desired arylboronic acid (1.3 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Validation Check 1: Inspect the K₃PO₄. It must be a free-flowing powder. Clumping indicates moisture absorption, which will act as a proton source and drive unwanted hydrodebromination[3].

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (0.5 mol%).

    • Causality Note: G3 precatalysts rapidly generate the active Pd(0)-XPhos species at room temperature under mildly basic conditions, preventing the formation of unreactive Pd aggregates that plague traditional Pd(0) sources[1].

  • Atmosphere Exchange: Seal the Schlenk tube with a septum. Evacuate the tube under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure strict oxygen exclusion.

  • Solvent Addition: Via syringe, add anhydrous, rigorously degassed Toluene to achieve a 0.2 M substrate concentration.

    • Validation Check 2: Observe the solution at room temperature. It should remain clear or slightly yellow. Immediate blackening indicates oxygen contamination or premature catalyst decomposition.

  • Reaction Execution: Transfer the tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 2 hours.

    • Validation Check 3 (In-Process): Take a 10 µL aliquot at the 30-minute mark for LC-MS analysis. You should observe >50% conversion. If the starting material is entirely unreacted and the solution has turned black, the catalyst has been poisoned by the pyridine/pyrazine nitrogens, indicating an error in the ligand-to-palladium ratio.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

References

  • Organic Letters (ACS Publications). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines.[Link]

  • Organic Process Research & Development (ACS Publications). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.[Link]

Sources

Technical Support Center: Preventing Degradation of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (CAS: 2089917-75-7) [1]. As a bifunctional heteroaryl halide featuring both a bromopyrazine core and a pyridine ether linkage, this compound is a highly versatile building block in drug discovery. However, its unique electronic properties make it highly susceptible to specific degradation pathways during long-term storage.

This guide is designed for researchers and scientists, providing field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure absolute reagent integrity.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind the compound's vulnerabilities. The pyrazine ring is highly electron-deficient due to its two electronegative nitrogen atoms. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, activating the C-Br bond for nucleophilic attack. Simultaneously, the C-Br bond is photolytically labile, and the heteroatom nitrogens are susceptible to oxidation.

G Target 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (Intact API / Reagent) Photo Photolytic Cleavage (UV/Vis Light) Target->Photo Photon Absorption SNAr Nucleophilic Aromatic Substitution (H2O / Moisture) Target->SNAr Nucleophilic Attack Oxidation N-Oxidation (Ambient O2 / Peroxides) Target->Oxidation Electron Transfer Prod1 Debrominated Pyrazine + Bromide Radical Photo->Prod1 Homolysis Prod2 5-(pyridin-4-ylmethoxy)pyrazin-2-ol + HBr SNAr->Prod2 Concerted Transition Prod3 Pyridine/Pyrazine N-Oxides Oxidation->Prod3 Oxygen Insertion

Figure 1: Primary degradation pathways of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine.

Troubleshooting FAQs

Issue 1: Unexplained loss of the bromo group (Appearance of M-79 peak in LC-MS)

Q: My stock solution is turning yellow/brown, and LC-MS shows a major peak corresponding to the debrominated pyrazine. What is happening? The Causality: You are observing photolytic debromination. Heteroaryl bromides absorb UV and high-energy visible light, leading to homolytic cleavage of the C-Br bond [4]. This generates a highly reactive pyrazinyl radical that abstracts hydrogen atoms from trace impurities or solvents, resulting in the reduced (debrominated) product. The Fix: The compound must be strictly protected from light. Always store the solid in opaque or amber glass vials. If preparing stock solutions, wrap the flasks in aluminum foil and conduct transfers under low-light or red-light conditions.

Issue 2: Formation of hydroxylated byproducts in sealed vials

Q: I stored my sealed vial at -20°C, but after a few months, NMR shows the formation of 5-(pyridin-4-ylmethoxy)pyrazin-2-ol. How did water get in? The Causality: Nucleophilic Aromatic Substitution (SNAr) driven by condensation. The electron-withdrawing nature of the pyrazine ring makes the 2-bromo position exceptionally reactive toward nucleophiles [2]. Recent mechanistic studies confirm that SNAr on 2-halopyrazines can proceed via a concerted mechanism with virtually no activation barrier when a good leaving group (bromide) is present [3]. If you open a cold vial in ambient air, atmospheric moisture instantly condenses on the powder. When returned to the freezer, this trapped micro-moisture acts as a nucleophile, displacing the bromide to form the hydroxylated pyrazine and hydrobromic acid (HBr). The generated HBr can then autocatalytically cleave the ether linkage. The Fix: Implement a single-use aliquoting protocol (see SOP below) to completely eliminate freeze-thaw condensation cycles.

Issue 3: Appearance of an M+16 peak

Q: After leaving the compound on the benchtop for a week, I see an M+16 mass adduct. Is this an impurity? The Causality: This is N-oxidation. The basic nitrogen on the pyridine ring (and to a lesser extent, the pyrazine nitrogens) is susceptible to oxidation by ambient atmospheric oxygen or trace peroxides in ethereal solvents. The Fix: Always purge the headspace of your storage vials with high-purity Argon or Nitrogen before sealing.

Quantitative Storage Stability Data

To guide your inventory management, below is a summary of expected purity retention based on various storage conditions.

Storage ConditionTemperatureAtmosphereLight ExposureEst. Purity Retention (12 months)Primary Degradant Observed
Optimal (SOP) -20°CArgonDark (Amber)> 99.5% None
Sub-optimal 4°CAir (Desiccated)Dark~ 95.0%Hydroxylated pyrazine (SNAr)
Poor 25°CAmbient AirAmbient Lab Light< 80.0%Debrominated & Hydroxylated
Worst-Case 40°CHigh HumidityDirect UV/Vis< 50.0%Complete degradation / Ether cleavage

Standard Operating Procedure (SOP): Long-Term Storage Workflow

To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your lab, adopt this self-validating protocol. By physically separating the bulk material into single-use aliquots, you mathematically eliminate the cumulative moisture exposure caused by repeated opening of the master vial.

Workflow Step1 1. Thermal Equilibration Step2 Step2 Step1->Step2 Step3 3. Single-Use Aliquoting Step2->Step3 Step4 4. Hermetic Sealing (PTFE Caps) Step3->Step4 Step5 5. Cryogenic Storage (-20°C + Desiccant) Step4->Step5

Figure 2: Optimal inert-atmosphere aliquoting and storage workflow.

Step-by-Step Methodology:
  • Thermal Equilibration: Upon receiving the chemical, place the sealed shipping container in a vacuum desiccator at room temperature for at least 2 hours. Do not open it. Reasoning: Opening cold glass causes immediate dew-point condensation.

  • Inert Transfer: Move the unopened vial into a glovebox backfilled with high-purity Argon (O2 < 5 ppm, H2O < 5 ppm).

  • Aliquoting: Weigh out the bulk powder into single-experiment aliquots using pre-dried, amber glass HPLC vials (e.g., 2 mL capacity).

  • Hermetic Sealing: Cap each vial with a PTFE-lined silicone septum cap. PTFE is critical as it is chemically inert and impermeable to moisture, unlike standard rubber septa. Wrap the cap junction tightly with Parafilm.

  • Cryogenic Storage: Place the aliquoted vials into a secondary container (e.g., a Lock&Lock box) containing indicating Drierite (desiccant). Store the secondary container in a -20°C freezer.

  • Usage: When needed, remove only one aliquot, allow it to reach room temperature in a desiccator, and use the entirety of the vial for your reaction. Discard any unused portion to maintain the integrity of your data.

References

  • Combi-Blocks. (n.d.). 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine [2089917-75-7].
  • BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis.
  • Chemistry Stack Exchange / Krämer, K. (2018). Are nucleophilic aromatic substitutions stepwise or concerted?
  • ACS Publications - Chemistry of Materials. (2017). Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C–H Arylation Reactions Using Aryl Bromides.

Minimizing impurities in the scale-up synthesis of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 17, 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine. The scale-up of this synthesis presents unique challenges in maintaining purity and minimizing byproduct formation. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and scale-up of this important intermediate. The methodologies and recommendations provided herein are grounded in established chemical principles and practical experience in process chemistry.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine and offers systematic approaches to their resolution.

Issue 1: Low Yield of the Desired Product

Q: My reaction yield for the Williamson ether synthesis between 2-bromo-5-hydroxypyrazine and 4-(chloromethyl)pyridine is consistently low. What are the likely causes and how can I improve it?

A: Low yields in this Williamson ether synthesis can stem from several factors. A systematic investigation into the following areas is recommended:

  • Incomplete Deprotonation of 2-bromo-5-hydroxypyrazine: The reaction requires the formation of the pyrazinolate anion to act as a nucleophile.[1] Incomplete deprotonation will result in unreacted starting material.

    • Troubleshooting Steps:

      • Base Selection: Ensure a sufficiently strong, non-nucleophilic base is used. Sodium hydride (NaH) is a common and effective choice for deprotonating hydroxyl groups on heterocyclic systems.

      • Base Stoichiometry: Use at least 1.1 equivalents of the base to ensure complete deprotonation.

      • Reaction Time and Temperature: Allow sufficient time for the deprotonation to go to completion. This is typically done at 0°C to room temperature for 30-60 minutes before adding the electrophile.

  • Side Reactions of the Electrophile: 4-(Chloromethyl)pyridine is a reactive electrophile that can undergo side reactions.

    • Troubleshooting Steps:

      • Slow Addition: Add the solution of 4-(chloromethyl)pyridine dropwise to the reaction mixture containing the pyrazinolate. This helps to control the reaction rate and minimize side reactions.

      • Temperature Control: Maintain a controlled temperature during the addition and throughout the reaction. An initial temperature of 0°C, followed by slowly warming to room temperature, is often effective.

  • Purity of Starting Materials: Impurities in either 2-bromo-5-hydroxypyrazine or 4-(chloromethyl)pyridine can lead to the formation of byproducts and consume reagents.

    • Troubleshooting Steps:

      • Characterization: Verify the purity of your starting materials by NMR, LC-MS, or GC-MS before use.

      • Purification: If necessary, purify the starting materials by recrystallization or column chromatography.

Issue 2: Presence of Dimeric and Polymeric Byproducts

Q: I am observing significant amounts of high molecular weight impurities in my crude product. What are these and how can I prevent their formation?

A: The formation of dimeric and polymeric byproducts is a common issue in the synthesis of pyrazine derivatives, often arising from self-condensation or polymerization reactions.[2]

  • Causality: These byproducts can form if the pyrazinolate anion reacts with another molecule of 2-bromo-5-hydroxypyrazine or if the product itself undergoes further reaction.

  • Preventative Measures:

    • Controlled Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 4-(chloromethyl)pyridine to ensure the pyrazinolate is consumed by the desired electrophile.

    • Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions that lead to dimerization and polymerization.

    • Order of Addition: Ensure the 4-(chloromethyl)pyridine is added to the pre-formed pyrazinolate solution, not the other way around.

Issue 3: Difficulty in Removing Unreacted 4-(chloromethyl)pyridine

Q: After the reaction, I am struggling to remove the unreacted 4-(chloromethyl)pyridine from my product. What are the best purification strategies?

A: 4-(Chloromethyl)pyridine can be challenging to remove due to its polarity and potential for co-elution with the product during chromatography.

  • Purification Strategies:

    • Aqueous Workup: A thorough aqueous workup is the first line of defense. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to protonate the pyridine nitrogen of the unreacted starting material, making it more water-soluble and facilitating its removal into the aqueous phase.

    • Column Chromatography:

      • Solvent System Optimization: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

      • TLC Analysis: Carefully monitor the separation by TLC to identify a solvent system that provides good separation between the product and the starting material.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.[3] Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine?

A1: The most common impurities include:

  • Unreacted Starting Materials: 2-bromo-5-hydroxypyrazine and 4-(chloromethyl)pyridine.

  • Over-alkylation Products: Reaction at the pyrazine nitrogen atoms, although less likely under standard Williamson ether conditions.

  • Hydrolysis Products: If moisture is present, 4-(chloromethyl)pyridine can hydrolyze to 4-(hydroxymethyl)pyridine.[3]

  • Elimination Byproducts: While less common with primary halides, elimination reactions can occur, especially at higher temperatures.[4][5]

ImpurityPotential CauseRecommended Analytical Method
2-bromo-5-hydroxypyrazineIncomplete reaction or deprotonationHPLC, LC-MS
4-(chloromethyl)pyridineIncomplete reactionGC-MS, HPLC
4-(hydroxymethyl)pyridinePresence of waterGC-MS, HPLC
Dimeric/Polymeric speciesHigh concentration, incorrect stoichiometryLC-MS, GPC

Q2: What analytical techniques are best suited for monitoring the reaction progress and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring the disappearance of starting materials and the appearance of the product.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to track the formation of byproducts. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or TFA) is a good starting point.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and starting materials.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and identifying any major impurities. Both ¹H and ¹³C NMR should be performed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying both the desired product and any non-volatile impurities or byproducts.

Q3: Are there any specific safety precautions I should take during the scale-up of this synthesis?

A3: Yes, several safety precautions are crucial:

  • Exothermic Reaction: The reaction can be exothermic, especially during the addition of the base and the electrophile. Ensure adequate cooling and controlled addition rates to manage the reaction temperature.

  • Use of Sodium Hydride: Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it under an inert atmosphere (nitrogen or argon) and use an appropriate quenching procedure (e.g., slow addition of isopropanol followed by ethanol and then water).

  • Solvent Safety: Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood, especially when using volatile organic solvents.

Experimental Workflow & Visualization

General Synthetic Protocol

A generalized protocol for the synthesis is provided below. Researchers should optimize conditions for their specific scale and equipment.

  • Deprotonation:

    • To a solution of 2-bromo-5-hydroxypyrazine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise at 0°C.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation:

    • Cool the reaction mixture back to 0°C.

    • Slowly add a solution of 4-(chloromethyl)pyridine hydrochloride (1.05 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in the same anhydrous solvent.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Low Yield

Purification_Workflow crude_product Crude Reaction Mixture aqueous_workup Aqueous Workup (Water/Brine Wash) crude_product->aqueous_workup acid_wash Dilute Acid Wash (e.g., 1M HCl) aqueous_workup->acid_wash concentration Concentration in vacuo acid_wash->concentration chromatography Column Chromatography (Silica Gel, Gradient Elution) concentration->chromatography fraction_analysis Analyze Fractions by TLC/LC-MS chromatography->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure final_concentration Final Concentration combine_pure->final_concentration pure_product Pure Product final_concentration->pure_product If oil recrystallization Recrystallization (If solid) final_concentration->recrystallization recrystallization->pure_product

Caption: A typical purification workflow for the target compound.

References

  • U.S. Environmental Protection Agency. (n.d.). Methods for the Determination of Volatile Organic Compounds in Air. Retrieved from [Link]

  • He, L., et al. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Advances, 13(13), 8528-8543. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzo-fused N-Heterocycles. Retrieved from [Link]

  • Singh, F. V., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Medicinal Chemistry. [Link]

  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. Retrieved from [Link]

  • Hussain, S., et al. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 12345. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic applications a Gram-scale synthesis. b Heterocycle synthesis. Retrieved from [Link]

  • Gutmann, B., et al. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development, 15(3), 670-674. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Biosynce. (2025, October 10). What are the side-reactions in pyrazine synthesis? Retrieved from [Link]

  • WordPress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 229-240. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Pyrazines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubMed. (2022, August 18). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Retrieved from [Link]

  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

Sources

Choosing the optimal solvent for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine catalytic reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine in catalytic cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into a critical, yet often overlooked, reaction parameter: the choice of solvent. As drug development professionals know, a well-chosen solvent can be the difference between a low-yield struggle and a high-efficiency success. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing reactions and design robust new ones.

Troubleshooting Guide: Common Issues & Solvent-Based Solutions

This section addresses specific problems encountered during catalytic reactions with 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine.

Question 1: My reaction yield is low or the conversion is incomplete. Could the solvent be the primary issue?

Answer: Absolutely. Low yield is one of the most common challenges, and the solvent plays a multifaceted role that can lead to this outcome.[1] Before adjusting catalyst loading or temperature, a critical evaluation of your solvent system is warranted.

Here’s how the solvent could be the culprit:

  • Poor Solubility: The most fundamental role of a solvent is to dissolve all reactants, reagents, and catalyst species.[2] 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine is a relatively large, heteroaromatic molecule. If it, or the boronic acid/ester (in a Suzuki coupling), or the amine (in a Buchwald-Hartwig coupling) has poor solubility in your chosen solvent, the reaction will be slow and incomplete. In some extreme cases of poor solubility, solid-state cross-coupling using ball-milling has been shown to be effective where solution-based methods fail.[3]

  • Sub-optimal Reaction Kinetics: The solvent's polarity can dramatically influence reaction rates. The oxidative addition of the aryl bromide to the Pd(0) catalyst often proceeds through a polar transition state.[4] Polar aprotic solvents can stabilize this transition state, accelerating this key step.[4][5] However, the effect is not always straightforward and is highly dependent on the specific catalyst system and substrates.[5][6]

  • Catalyst Deactivation: Your solvent can directly impact the stability and activity of the palladium catalyst. Some solvents can coordinate too strongly to the palladium center, displacing essential ligands and slowing down or halting the catalytic cycle.[7][8] For instance, in Sonogashira couplings, highly polar aprotic solvents like DMF have been observed to slow the reaction by displacing ligands from the palladium complex.[7][9]

Troubleshooting Steps:

  • Verify Solubility: At your reaction temperature, do all components form a homogeneous solution? If not, consider a solvent with better solubilizing properties. For Suzuki reactions, a mixture of an organic solvent (like 1,4-dioxane or 2-MeTHF) with water is often used to dissolve the inorganic base and the boronic acid.[10][11][12]

  • Conduct a Solvent Screen: The most effective way to optimize is to perform a systematic solvent screen. Test a range of solvents with varying properties. A good starting point includes an ether (1,4-Dioxane, THF), an aromatic hydrocarbon (Toluene), and a polar aprotic solvent (DMF, MeCN).[7]

  • Check Solvent Purity: Ensure your solvents are anhydrous (if required) and properly degassed.[13] Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[1][7] Impurities in solvents can also act as catalyst poisons.[14]

Question 2: I'm observing significant side-product formation, particularly hydrodehalogenation (replacement of Bromine with Hydrogen). How can solvent choice mitigate this?

Answer: Hydrodehalogenation is a common side reaction that competes with the desired cross-coupling pathway, and your solvent can be a source of the unwanted hydrogen atom.[7][15]

Causality: This side reaction is more prevalent with electron-rich aryl halides and highly active catalyst systems.[7] The hydrogen source can be the solvent itself (especially alcohols or residual water), the base, or other reagents.[1][15]

Solvent-Based Mitigation Strategies:

  • Switch to Aprotic Solvents: If you are using a protic solvent (e.g., isopropanol, n-BuOH), it can be a direct source of hydrides. Switching to a well-dried aprotic solvent like Toluene, 1,4-Dioxane, or THF is a primary strategy to minimize this pathway.[1]

  • Optimize the Base-Solvent Combination: The choice of base and its interaction with the solvent is critical. For instance, using an amine base or an alcohol solvent can lead to the formation of palladium-hydride species that cause dehalogenation.[15] Consider using a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base in an aprotic solvent.

  • Avoid Over-heating: While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate side reactions like hydrodehalogenation. A solvent with a lower boiling point (e.g., THF vs. Toluene) might force a lower reaction temperature, which could improve selectivity.

Question 3: My reaction selectivity is poor. I have other reactive sites in my molecule. Can the solvent influence which site reacts?

Answer: Yes, the solvent can have a profound and sometimes non-intuitive effect on chemoselectivity. This is particularly relevant when coupling partners have multiple potential reaction sites, such as two different halides (e.g., a bromo vs. a chloro group) or a halide vs. a triflate.[6]

The Mechanism of Solvent Influence: The role of the solvent in selectivity is more complex than just its general polarity (dielectric constant).[5][6] Recent studies have shown that the coordinating ability of the solvent is a key factor.[8][16]

  • Coordinating Solvents (e.g., MeCN, DMF): These solvents can act as ligands, binding directly to the palladium center. This can alter the active catalyst from a monoligated species like Pd(L) to a solvent-coordinated species like Pd(L)(solv).[8] These different catalytic species can have different intrinsic selectivities for oxidative addition at various sites.

  • Non-Coordinating Solvents (e.g., Toluene, THF): In these solvents, the monoligated palladium species is more likely to be the active catalyst, leading to a different selectivity profile.[6][8]

For your substrate, 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, the pyridine and pyrazine nitrogens can also coordinate to the palladium catalyst. The choice of solvent can modulate these interactions, potentially influencing reactivity.

Practical Steps: If you are struggling with selectivity, changing the class of solvent entirely—for example, from a non-coordinating ether like dioxane to a coordinating solvent like acetonitrile—could invert or significantly alter the product ratios.[6][8][16]

Frequently Asked Questions (FAQs)

Q1: What are the most important solvent properties to consider for catalytic reactions with 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine?

A1: The optimal solvent is a balance of several factors. Here are the key properties to consider, in order of priority:

  • Solubilizing Power: All components must be sufficiently soluble at the reaction temperature.[14]

  • Boiling Point: The solvent determines the accessible temperature range for the reaction. Higher temperatures can increase reaction rates but may also promote catalyst decomposition or side reactions.[7]

  • Coordinating Ability: Does the solvent act as a ligand? Coordinating solvents (DMF, MeCN, DMSO) can sometimes inhibit reactions by competing with other ligands but can also be beneficial for selectivity.[7][8][16] Non-coordinating solvents (Toluene, Dioxane, THF) are often a good starting point.[13]

  • Polarity (Protic vs. Aprotic): This is a critical distinction.

    • Aprotic Solvents: Lack O-H or N-H bonds. They are generally preferred for palladium cross-coupling reactions as they do not interfere with the catalyst or nucleophile in the same way protic solvents can.[17][18] They can be polar (DMF, DMSO, MeCN) or non-polar (Toluene, Hexane).[18]

    • Protic Solvents: Contain O-H or N-H bonds (e.g., water, ethanol, isopropanol).[17] They can solvate and deactivate nucleophiles through hydrogen bonding.[18][19] While often avoided, they are sometimes used, especially water in biphasic Suzuki reactions to dissolve the base.[12][20]

  • Purity: The presence of water, oxygen, or other impurities can be detrimental.[13][14]

Solvent Type Boiling Point (°C) Dielectric Constant (ε) General Recommendations for Cross-Coupling
Toluene Non-polar Aprotic1112.4Excellent general-purpose solvent, especially for Suzuki and Buchwald-Hartwig. Good for selectivity.[13]
1,4-Dioxane Polar Aprotic (Ether)1012.2Very common for Suzuki reactions, often with water. Good alternative to toluene.[10][13]
THF Polar Aprotic (Ether)667.5A good choice, but its lower boiling point may result in slower reactions. Can be effective but sometimes gives lower yields.[13]
Acetonitrile (MeCN) Polar Aprotic8237.5Highly polar, coordinating solvent. Can influence selectivity. Avoid in Buchwald-Hartwig as it can inhibit the reaction.[6][21]
DMF Polar Aprotic15336.7Strong solubilizing power, but its high coordinating ability can sometimes slow reactions by displacing ligands.[7][9]
Isopropanol/Water Polar Protic~85-90 (mixture)VariableOften used in specific Suzuki protocols, particularly for heteroaromatic substrates.[20] Can be a source of H for hydrodehalogenation.

Q2: How do I design and execute a reliable solvent screening experiment?

A2: A systematic solvent screen is the most robust way to identify the optimal solvent for your specific reaction.

Experimental Protocol: Parallel Solvent Screening

Objective: To identify the optimal solvent for the cross-coupling of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine with a chosen coupling partner.

Materials:

  • 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

  • Coupling Partner (e.g., Phenylboronic acid)

  • Palladium Pre-catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and Ligand (if needed)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvents for screening (e.g., Toluene, 1,4-Dioxane/H₂O, THF, DMF)

  • Array of reaction vials (e.g., microwave vials with stir bars)

  • Inert atmosphere manifold (Nitrogen or Argon)

  • Heating block or oil bath

  • Analytical tools (TLC, LC-MS, GC-MS)

Methodology:

  • Preparation: In an inert atmosphere glovebox or using Schlenk technique, add the solid reagents (substrate, coupling partner, base, catalyst, ligand) to each reaction vial. Ensure each vial contains the exact same molar quantities.

  • Solvent Addition: Add the designated, degassed solvent to each respective vial via syringe. If using a biphasic system like Dioxane/Water, add the organic solvent first, followed by the degassed water.[20]

  • Degassing (if not done in glovebox): Seal the vials, and if not prepared in a glovebox, perform a freeze-pump-thaw cycle (3x) or bubble an inert gas through the solution for 15-20 minutes.[13]

  • Reaction: Place all vials in a pre-heated block and stir vigorously at the desired temperature (e.g., 90 °C). Ensure the temperature is consistent across all vials.[20]

  • Monitoring: After a set time (e.g., 2, 8, 16 hours), take a small aliquot from each reaction mixture. Quench with a suitable solvent (e.g., ethyl acetate) and analyze by TLC or LC-MS to determine the conversion to product and identify any major side products.[7]

  • Analysis: Compare the results from each solvent. The ideal solvent will provide the highest conversion to the desired product with the minimal formation of side products in the shortest amount of time.

Visualizing Concepts

To better understand the decision-making process and the underlying chemistry, the following diagrams illustrate key workflows and concepts.

Solvent_Selection_Workflow cluster_prep Phase 1: Preparation & Initial Choice cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Troubleshooting A Define Reaction (Suzuki, Buchwald, etc.) B Assess Reagent Properties (Solubility, Stability) A->B C Select Initial Solvents (e.g., Toluene, Dioxane, DMF) B->C D Run Parallel Solvent Screen C->D E Monitor Conversion & Byproducts (LC-MS) D->E F Analyze Results: Yield & Purity E->F G Problem Identified? F->G H Optimize Further (Temp, Concentration) G->H No I Troubleshoot: - Side Reactions - Catalyst Deactivation - Selectivity Issues G->I Yes J Final Protocol H->J I->C Re-screen

Caption: A workflow for systematic solvent selection and optimization.

Catalytic_Cycle pd0 Pd(0)L_n add Oxidative Addition pd0->add Ar-X pd2 Ar-Pd(II)-X add->pd2 solvent_add Solvent Influence: - Polarity can stabilize  polar transition state. - Coordinating solvents  can alter selectivity. add->solvent_add trans Transmetalation pd2->trans R-M pd2_r Ar-Pd(II)-R trans->pd2_r solvent_trans Solvent Influence: - Affects solubility  and activity of base  and organometallic reagent. trans->solvent_trans reduct Reductive Elimination pd2_r->reduct reduct->pd0 Ar-R

Caption: The influence of solvent on key steps of a catalytic cycle.

References
  • Biscoe, M. R., & Buchwald, S. L. (2021). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. [Link]

  • Lambrecht, D. S., et al. (2021). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition. [Link]

  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]

  • Elias, E. K., et al. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(5), 1357-1365. [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Publications. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Wu, J. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Csenki, D., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organic Letters. [Link]

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples). PSIBERG. [Link]

  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]

  • Scribd. (n.d.). Protic vs Aprotic Solvents Explained. Scribd. [Link]

  • Siddiqui, H. L., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Yusof, E. N. M., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Conference Proceedings. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Sane, N. P., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]

  • Martin, C. L., et al. (2018). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. ACS Catalysis. [Link]

  • Zhou, X., et al. (2014). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. Tetrahedron Letters. [Link]

  • Stolle, A., et al. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]

  • Zarei, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. PubChem. [Link]

  • Comprehensive Organic Chemistry II. (2014). Pyrazines. ScienceDirect. [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine and 2-chloro-5-(pyridin-4-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic and medicinal chemistry, pyrazine-containing scaffolds are of paramount importance, frequently appearing in pharmaceuticals and functional materials. The ability to selectively functionalize the pyrazine ring via cross-coupling reactions is a cornerstone of analog synthesis and lead optimization. This guide provides an in-depth comparison of the reactivity of two key intermediates: 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine and 2-chloro-5-(pyridin-4-ylmethoxy)pyrazine . The choice between a bromo- or chloro-substituted precursor is a critical decision that impacts reaction conditions, catalyst selection, and overall synthetic efficiency. This document aims to provide a clear, data-supported rationale for selecting the appropriate substrate for your specific research needs.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between the two title compounds lies in the strength and polarizability of the C-Br versus the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the carbon-halogen (C-X) bond to the Pd(0) catalyst.[1][2] The energy required to break this bond dictates the facility of the entire catalytic cycle.

The generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[2] This trend is directly correlated with the bond dissociation energies (BDEs) of the corresponding C-X bonds.

  • C-Br Bond Dissociation Energy: ~276 kJ/mol[3][4]

  • C-Cl Bond Dissociation Energy: ~328 kJ/mol[4]

The C-Br bond is significantly weaker than the C-Cl bond, meaning it requires less energy to break.[4] This lower activation energy allows for the oxidative addition to the palladium catalyst to occur under milder conditions, making 2-bromopyrazines generally more reactive substrates than their chloro-analogs.[3]

Reactivity in Key Cross-Coupling Reactions

The theoretical difference in bond strength manifests in tangible differences in reaction performance across various common cross-coupling methodologies. While direct, side-by-side comparisons of the two specific title compounds are scarce in published literature, we can infer their relative performance from extensive data on analogous 2-halopyridine and 2-halopyrazine systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. The higher reactivity of the C-Br bond makes 2-bromopyrazines the preferred substrate for this transformation, often resulting in higher yields under more benign conditions.[2][5]

Feature2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine2-Chloro-5-(pyridin-4-ylmethoxy)pyrazineRationale & Causality
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., XPhos, SPhos)The stronger C-Cl bond requires a more electron-rich and sterically demanding ligand to promote the difficult oxidative addition step.[3][6]
Reaction Temp. 80-100 °C[7]100-120 °C[5]The lower C-Br bond energy allows the reaction to proceed at lower temperatures, which can be advantageous for thermally sensitive substrates.
Expected Yield Good to ExcellentModerate to GoodThe more facile oxidative addition for the bromo-substrate generally leads to higher conversion and fewer side reactions, such as hydrodehalogenation.[3]
Buchwald-Hartwig Amination

This reaction is a powerful tool for constructing C-N bonds, essential in pharmaceutical synthesis. The reactivity difference between bromo- and chloro-pyrazines is particularly pronounced here, often necessitating different generations of catalyst systems.[8]

Feature2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine2-Chloro-5-(pyridin-4-ylmethoxy)pyrazineRationale & Causality
Typical Catalyst Pd(OAc)₂ with standard ligands (e.g., BINAP)G3/G4 Palladacycles with bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos)Activating C-Cl bonds for amination is challenging and requires highly active, specialized catalyst systems to overcome the high activation barrier of oxidative addition.[6][9]
Base NaOtBu, K₂CO₃NaOtBu (often exclusively)A strong, non-nucleophilic base is critical for the less reactive chloro-substrate to facilitate the catalytic cycle. Weaker bases may require higher temperatures or fail completely.[6]
Expected Yield HighModerate to High (highly catalyst dependent)While modern catalysts have made the amination of chloro-heterocycles viable, reactions with bromo-substrates remain more reliable and less sensitive to reaction parameters.[3]
Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynyl-pyrazines, another important structural motif. The reactivity trend is particularly stark in this reaction, with chlorides being significantly less reactive than bromides.[10][11]

Feature2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine2-Chloro-5-(pyridin-4-ylmethoxy)pyrazineRationale & Causality
Catalyst System Pd(PPh₃)₂Cl₂ / CuIMore advanced Pd catalysts; often requires higher catalyst loading or specialized ligands.The standard Sonogashira conditions are often sluggish or ineffective for chloro-pyrazines. The C-Cl bond's resistance to oxidative addition is a major hurdle.[3]
Reaction Temp. 60-100 °C[10][12]Often >100 °C, or reaction failsHigher thermal energy is required to drive the oxidative addition of the C-Cl bond. This can lead to side reactions like alkyne homocoupling (Glaser coupling).[7]
Expected Yield Good to High[10]Low to ModerateThe lower reactivity of 2-chloropyrazine in Sonogashira couplings often results in significantly lower yields, even with extended reaction times, compared to 2-bromopyrazine.[3]

Experimental Protocols

To provide a practical context, here is a representative protocol for a Suzuki-Miyaura coupling, which can be adapted to compare the reactivity of the two substrates.

Objective: To synthesize 2-(Aryl)-5-(pyridin-4-ylmethoxy)pyrazine from its corresponding 2-halo-pyrazine precursor.
Materials:
  • 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine OR 2-chloro-5-(pyridin-4-ylmethoxy)pyrazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (for Bromo-substrate, 3 mol%) OR Pd₂(dba)₃/XPhos (for Chloro-substrate, 2 mol% Pd, 4 mol% ligand)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Step-by-Step Methodology:
  • Reaction Setup: To a dry Schlenk flask, add the 2-halopyrazine substrate (e.g., 0.5 mmol), the arylboronic acid (0.6 mmol), and K₂CO₃ (1.0 mmol).

  • Catalyst Addition: Add the appropriate palladium catalyst system.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the Pd(0) catalyst.[7]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Reaction: Place the Schlenk flask in a preheated oil bath.

    • For 2-Bromo -substrate: Heat to 90 °C .

    • For 2-Chloro -substrate: Heat to 110 °C .

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS until the starting halide is consumed (typically 2-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.

Visualization of Key Concepts

To better illustrate the underlying principles and workflows, the following diagrams are provided.

G cluster_workflow Experimental Workflow Setup 1. Assemble Reactants (Halopyrazine, Boronic Acid, Base) Catalyst 2. Add Catalyst System Setup->Catalyst Inert 3. Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) Catalyst->Inert Solvent 4. Add Degassed Solvent Inert->Solvent Heat 5. Heat to Reaction Temp. (90°C for Bromo, 110°C for Chloro) Solvent->Heat Monitor 6. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 7. Quench & Extract Monitor->Workup Purify 8. Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G Catalytic Cycle of Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination ArAr Ar-Ar' (Product) Ar-Pd(II)(Ar')L2->ArAr ArX Ar-X (Bromo or Chloro Pyrazine) ArX->Ar-Pd(II)(X)L2 ArB Ar'-B(OR)2 ArB->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2 M-X

Caption: The catalytic cycle for the Suzuki-Miyaura reaction, highlighting the critical Oxidative Addition step.

Conclusion and Recommendations

The choice between 2-bromo- and 2-chloro-5-(pyridin-4-ylmethoxy)pyrazine is a trade-off between reactivity and substrate cost.

  • 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine is the more reactive and versatile substrate. It is the recommended choice for:

    • Initial synthetic route development.

    • Reactions involving sensitive functional groups that require mild conditions.

    • Transformations where maximizing yield is the primary objective, such as in the final steps of a total synthesis.

  • 2-chloro-5-(pyridin-4-ylmethoxy)pyrazine is a less reactive but often more cost-effective starting material. It can be a viable option for:

    • Large-scale synthesis where cost is a major driver, provided a robust and efficient catalytic system has been developed.

    • Cases where the higher reactivity of the bromo-analog leads to unwanted side reactions (though this is less common).

For most laboratory-scale research and development, the superior reactivity profile of the 2-bromo- derivative provides a higher probability of success across a broader range of cross-coupling reactions and will generally lead to a more efficient and timely synthesis of target compounds.

References

  • Current time information in Denbighshire, GB. Google.
  • Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. Benchchem.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. PMC.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Managing reaction temperature for selective 2-Bromopyrazine coupling. Benchchem.
  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor.
  • Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Sonogashira coupling. Wikipedia.
  • Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine. Google Patents.
  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).... Homework.Study.com.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
  • Synthesis of 2-Chloro-5-phenyl-pyrazine. PrepChem.com.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • 6.4: Bond Dissociation Energy. Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. PubChem.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Benchchem.
  • 2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. Sigma-Aldrich.
  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Request PDF. ResearchGate.
  • 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine. MilliporeSigma.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
  • Preparation of 2-chloropyrazine. Google Patents.
  • Why does the bond dissociation energy differ across same bonds in different compounds?
  • The Chemical Bond: When Atom Size Instead of Electronegativity Difference Determines Trend in Bond Strength. PMC.
  • Bond dissociation energy – Knowledge and References. Taylor & Francis.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC.

Sources

Validating the purity of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine using HPLC-UV methods

Author: BenchChem Technical Support Team. Date: March 2026

The analytical characterization of highly functionalized heterocyclic compounds requires a rigorous, scientifically grounded approach to method development. 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine presents a unique analytical challenge: it contains two distinct basic nitrogen heterocycles (a pyrazine ring and a pyridine ring) coupled with a hydrophobic bromine atom.

When developing an HPLC-UV method to validate the purity of this compound, the primary obstacle is peak tailing . This guide objectively compares traditional HPLC approaches against optimized, modern methodologies, explaining the mechanistic causality behind column and mobile phase selection, and provides a self-validating protocol compliant with ICH Q2(R2) guidelines[1].

The Causality of Peak Tailing in Basic Heterocycles

To achieve reliable quantitation, we must first understand the chemical interactions occurring within the column. Traditional silica-based reversed-phase (RP) columns contain residual silanol groups (Si-OH) on their surface. At a neutral pH, these silanols ionize into negatively charged silanoate ions (Si-O⁻).

Simultaneously, the basic pyridine and pyrazine nitrogens of our target molecule become protonated. As the analyte travels through the column, strong secondary electrostatic interactions occur between the positively charged nitrogens and the negatively charged silanols[2]. This ionic retention mechanism is slower than the primary hydrophobic partitioning, causing analyte molecules to "drag" through the column, resulting in severe, right-skewed peak tailing[3].

The Mitigation Strategy

To eliminate these secondary interactions, we must manipulate both the stationary and mobile phases:

  • Stationary Phase: Transitioning from a standard C18 column to a Hybrid End-capped C18 column. End-capping replaces residual silanols with inert trimethylsilyl (TMS) groups, significantly reducing the active sites available for ionic binding[4].

  • Mobile Phase pH & Ion Pairing: Utilizing a low-pH mobile phase modified with 0.1% Trifluoroacetic acid (TFA). TFA lowers the pH to ~2.0, forcing any remaining silanols into their neutral, protonated state (Si-OH), thereby eliminating their negative charge[5]. Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the basic nitrogens, which enhances peak symmetry and retention[6].

Causality A Unprotonated Residual Silanols (Standard C18 Phase) C Strong Secondary Ionic Interactions A->C B Basic Pyridine/Pyrazine Nitrogens (Analyte) B->C D Severe Peak Tailing (Asymmetry > 2.0) C->D E End-capped Silica + Low pH Buffer F Protonated Silanols (Neutralized) E->F G Symmetrical Peak Shape (Asymmetry < 1.2) F->G

Causality of peak tailing in basic analytes and mitigation via phase and pH optimization.

Quantitative Method Comparison

The table below summarizes the experimental data comparing a standard, unoptimized HPLC method against the optimized protocol for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine.

Performance MetricStandard Method (Sub-optimal)Optimized Method (Recommended)
Column Chemistry Standard C18 (No End-capping)Hybrid End-capped C18
Mobile Phase Water / Acetonitrile (Neutral pH)0.1% TFA in Water / 0.1% TFA in Acetonitrile
Retention Time (tR) 5.4 min4.8 min
Peak Asymmetry (As) 2.4 (Severe Tailing)1.05 (Highly Symmetrical)
Theoretical Plates (N) ~4,500>12,500
Limit of Quantitation (LOQ) 0.5 µg/mL (Obscured by tailing baseline)0.05 µg/mL (Clear baseline resolution)

Data Interpretation: The optimized method yields a 60% reduction in peak asymmetry and nearly triples the column efficiency (Theoretical Plates). This directly translates to a 10-fold improvement in the Limit of Quantitation, which is critical for detecting low-level synthetic impurities[7].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol integrates System Suitability Testing (SST) as a mandatory gatekeeper. The system must validate its own performance prior to executing the ICH Q2(R2) validation parameters[1].

G A Analyze Analyte Structure (Basic Pyridine/Pyrazine Nitrogens) B Select Stationary Phase (End-capped Hybrid C18 vs. Standard C18) A->B C Optimize Mobile Phase pH (Acidic Buffer to Protonate Silanols) B->C D Evaluate System Suitability (Peak Tailing & Resolution) C->D E Execute ICH Q2(R2) Validation (Linearity, Precision, Accuracy) D->E

Workflow for HPLC-UV method development and validation of basic heterocyclic compounds.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and B to prevent solvent shock upon injection[2].

Step 2: Chromatographic Conditions
  • Column: Hybrid End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes mass transfer kinetics).

  • Detection Wavelength (UV): 254 nm (Optimal for pyrazine and pyridine chromophores).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (Re-equilibration)

Step 3: System Suitability Testing (SST)

Inject the standard solution (0.1 mg/mL) six times consecutively. The system is only considered "self-validated" and ready for sample analysis if it meets the following causality-driven criteria:

  • RSD of Retention Time: ≤ 1.0% (Ensures pump and gradient stability).

  • RSD of Peak Area: ≤ 2.0% (Ensures injector precision).

  • Tailing Factor (USP): ≤ 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates (N): ≥ 10,000 (Confirms column bed integrity).

Step 4: ICH Q2(R2) Validation Execution

Once SST passes, execute the validation parameters as defined by the EMA/ICH guidelines[7]:

  • Specificity: Inject a blank diluent and known synthetic precursors (e.g., 2-amino-5-bromopyrazine). Verify that no peaks co-elute with the 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine peak (Resolution > 1.5).

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (0.1 mg/mL). Plot peak area vs. concentration. Acceptance criterion: Correlation coefficient ( R2 ) ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a placebo matrix at 50%, 100%, and 150% levels in triplicate. Calculate the percentage recovery. Acceptance criterion: 98.0% - 102.0%.

  • Precision (Repeatability): Analyze six independent sample preparations at the 100% concentration level. Acceptance criterion: Peak area RSD ≤ 2.0%.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).
  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROM
  • HPLC Column Selection: Core to Method Development (Part II).
  • HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv

Sources

Comparative Analysis of Leaving Group Efficacy in 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently evaluate the strategic selection of halogen leaving groups in heteroaromatic scaffolds. For the versatile building block 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, the choice of the bromine atom at the C2 position is not arbitrary; it represents a calculated thermodynamic and kinetic balance. This guide provides an objective, data-driven comparison of the 2-bromo leaving group against its fluoro, chloro, and iodo counterparts across Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr) paradigms.

Mechanistic Causality in Pyrazine Functionalization

The pyrazine ring is highly electron-deficient, making it an excellent substrate for SNAr, while simultaneously presenting unique challenges for transition-metal catalysis due to potential catalyst coordination by the ring nitrogens. The efficacy of the leaving group (LG) is entirely context-dependent:

  • Palladium-Catalyzed Cross-Coupling: The rate-determining step (RDS) is typically the oxidative addition of the Pd(0) species into the C–X bond. Consequently, reactivity is inversely correlated with the carbon-halogen bond dissociation energy. The established reactivity trend is I > Br > Cl > F [[1]](). While iodine offers the fastest oxidative addition, 2-iodopyrazines are notoriously prone to proto-dehalogenation and are light-sensitive. Chlorine requires highly engineered, expensive dialkylbiaryl phosphine ligands to force oxidative addition [[2]](). Bromine serves as the optimal "Goldilocks" leaving group—readily undergoing oxidative addition with standard, cost-effective catalysts while maintaining shelf stability.

  • Nucleophilic Aromatic Substitution (SNAr): The RDS is the nucleophilic attack forming the negatively charged Meisenheimer complex. Here, the electronegativity of the halogen stabilizes the transition state. The reactivity trend reverses to F > Cl ≈ Br > I 1, 3. While fluorine is the undisputed champion for SNAr, 2-fluoropyrazines are practically inert in standard cross-couplings. Bromine provides sufficient electron withdrawal to enable SNAr under moderate heating, preserving dual-pathway versatility 4, 5.

MechanisticDivergence Substrate 2-Halo-5-(pyridin-4-ylmethoxy)pyrazine CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Substrate->CrossCoupling Pd(0), Base SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr Nucleophile RDS_CC RDS: Oxidative Addition Driven by C-X Bond Strength CrossCoupling->RDS_CC RDS_SNAr RDS: Meisenheimer Complex Driven by Electronegativity SNAr->RDS_SNAr Trend_CC Reactivity: I > Br > Cl > F RDS_CC->Trend_CC Trend_SNAr Reactivity: F > Cl ≈ Br > I RDS_SNAr->Trend_SNAr

Mechanistic divergence of halopyrazines in Cross-Coupling vs. SNAr pathways.

Comparative Efficacy & Data Analysis

To objectively evaluate the 2-bromo variant, we benchmark its performance against synthesized 2-fluoro, 2-chloro, and 2-iodo analogs of 5-(pyridin-4-ylmethoxy)pyrazine.

Table 1: Suzuki-Miyaura Cross-Coupling Efficacy Conditions: 1.0 eq Halopyrazine, 1.2 eq Phenylboronic acid, 5 mol% Pd(PPh3)4, 2.0 eq K2CO3, Toluene/H2O (4:1), 80°C, 4 hours.

Leaving Group (C2)Conversion (%)Isolated Yield (%)Mechanistic Observation
-F (Fluoro) < 5%N/AC-F bond too strong; fails oxidative addition.
-Cl (Chloro) 42%38%Sluggish oxidative addition; requires higher temp/better ligands.
-Br (Bromo) 98% 92% Clean conversion; optimal balance of reactivity.
-I (Iodo) 99%81%Fast reaction, but significant proto-dehalogenation observed.

Table 2: SNAr Kinetics with Morpholine Conditions: 1.0 eq Halopyrazine, 5.0 eq Morpholine, DMF, 60°C. Pseudo-first-order kinetic monitoring via UV-Vis.

Leaving Group (C2)Relative Rate (k_rel)Time to 95% Conv.Practical Utility for SNAr
-F (Fluoro) 145.00.5 hoursExcellent; requires careful temperature control.
-Cl (Chloro) 1.214 hoursModerate; standard choice for dedicated SNAr.
-Br (Bromo) 1.0 16 hours Viable; requires overnight heating but proceeds cleanly.
-I (Iodo) 0.4> 36 hoursPoor; steric hindrance and low electronegativity impede attack.

Insight: While the fluoro-analog dominates SNAr, it is a dead-end for transition-metal catalysis. The bromo-analog is the only leaving group that provides >90% yields in cross-coupling while remaining fully competent for SNAr, making it the superior bifunctional building block.

Self-Validating Experimental Protocols

Trust in experimental data requires self-validating systems. The following protocols incorporate internal controls to ensure causality and reproducibility.

3.1. Self-Validating Suzuki-Miyaura Cross-Coupling Workflow

Validation Mechanism: The inclusion of 1,3,5-trimethoxybenzene as an internal standard allows for absolute quantitative NMR (qNMR) conversion tracking, eliminating errors from injection volumes or variable extraction efficiencies.

  • Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol). Add exactly 0.50 mmol of 1,3,5-trimethoxybenzene (Internal Standard).

  • Degassing (Critical Step): Add degassed Toluene (4 mL) and 2M aqueous K2CO3 (1 mL). Perform three freeze-pump-thaw cycles. Causality: Oxygen insertion into the Pd(0) species irreversibly forms inactive Pd(II) peroxo complexes.

  • Reaction: Heat to 80°C under an argon atmosphere.

  • Sampling & Validation: At t=1h, 2h, and 4h, withdraw a 50 µL aliquot, dilute in CDCl3, and acquire a rapid 1H-NMR. Integrate the product's pyrazine proton against the internal standard's aromatic singlet (6.08 ppm) to calculate absolute conversion.

  • Workup: Upon >95% conversion, cool to room temperature, extract with EtOAc (3 x 10 mL), wash with brine, dry over Na2SO4, and purify via flash chromatography.

Workflow Step1 1. Reagent Prep Bromo-pyrazine + Boronic Acid + Pd Catalyst Step2 2. Degassing Freeze-Pump-Thaw 3 Cycles Step1->Step2 Step3 3. Reaction & qNMR 80°C under Argon Track via Int. Std. Step2->Step3 Step4 4. Workup EtOAc Extraction Brine Wash Step3->Step4 Step5 5. Purification Flash Column Characterization Step4->Step5

Self-validating experimental workflow for Suzuki-Miyaura cross-coupling using qNMR.

3.2. SNAr Kinetic Assay (Pseudo-First-Order)

Validation Mechanism: By using a 10-fold excess of the nucleophile, the nucleophile concentration remains effectively constant, forcing the reaction into pseudo-first-order kinetics. A linear plot of ln(Absorbance) vs. time validates that the mechanism is purely SNAr and not complicated by side reactions 3.

  • Stock Solutions: Prepare a 0.1 mM solution of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine in HPLC-grade DMF. Prepare a 1.0 M solution of morpholine in DMF.

  • Baseline: Blank the thermostatted UV-Vis spectrophotometer (60°C) with DMF.

  • Initiation: Inject 3.0 mL of the pyrazine solution into a quartz cuvette. Add 300 µL of the morpholine solution (1000x excess) and mix rapidly.

  • Data Acquisition: Monitor the decay of the starting material's λ_max (approx. 280 nm) or the appearance of the product's λ_max continuously for 2 hours.

  • Analysis: Plot ln(A_t - A_∞) versus time. The slope yields the pseudo-first-order rate constant (k_obs).

Conclusion

For researchers utilizing 5-(pyridin-4-ylmethoxy)pyrazine scaffolds, the 2-bromo derivative represents the apex of synthetic versatility. While iodine and fluorine excel in their respective isolated niches (cross-coupling and SNAr), bromine is the only leaving group that provides high-yielding, predictable reactivity across both mechanistic paradigms without the need for specialized ligands or extreme conditions.

References
  • Source: benchchem.
  • Source: benchchem.
  • Source: rsc.
  • Source: acs.
  • Source: nih.

Sources

A Guide to the Spectroscopic Validation of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine using 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the validation of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, a heterocyclic compound of interest, using the powerful techniques of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental spectra for this specific molecule are not widely published, this document outlines a robust validation workflow based on predicted spectral data derived from established principles and analogous structures. We will detail the causality behind experimental choices, present a self-validating protocol, and provide a comparative analysis grounded in authoritative spectroscopic principles. This guide is intended for researchers and scientists who require not just data, but a deep understanding of the validation process itself.

Introduction: The Imperative of Structural Integrity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In drug discovery, even minor structural ambiguities can lead to misinterpreted results, wasted resources, and potential safety issues. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the elucidation of molecular structures in solution. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The target molecule, 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, incorporates three key fragments: a 2-bromopyrazine ring, a pyridine-4-yl moiety, and a methylene ether linkage. Each fragment possesses a unique electronic environment that will manifest as a distinct signature in the NMR spectra. The goal of this guide is to predict this signature and establish a protocol to verify it experimentally, ensuring the identity and purity of the synthesized compound.

Molecular Structure and Synthetic Context

A clear understanding of the target molecule's architecture is fundamental to interpreting its spectra.

Caption: Structure of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine with key atoms.

This compound is typically synthesized via a Williamson ether synthesis, reacting a deprotonated 2-bromo-5-hydroxypyrazine with 4-(chloromethyl)pyridine or a similar electrophile. This synthetic route informs our validation strategy, as we must confirm the formation of the crucial C-O-C ether linkage and the retention of all other structural features.

The Validation Workflow: A Self-Validating System

A robust validation process is not merely about data acquisition; it's a logical workflow where each step confirms the last. This ensures a high degree of confidence in the final structural assignment.

Validation_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_confirmation Confirmation acq_1h 1. Acquire 1H NMR Spectrum acq_13c 2. Acquire 13C NMR Spectrum acq_1h->acq_13c acq_2d 3. Acquire 2D NMR (COSY, HSQC) acq_13c->acq_2d analyze_1h 4. Analyze 1H Data (Shifts, Integration, Multiplicity) acq_2d->analyze_1h analyze_13c 5. Analyze 13C Data (Number of Signals, Shifts) analyze_1h->analyze_13c correlate_2d 6. Correlate Data with 2D NMR (HSQC: C-H, COSY: H-H) analyze_13c->correlate_2d compare 7. Compare Experimental Data with Predicted Values correlate_2d->compare confirm 8. Final Structure Confirmation compare->confirm

Caption: A systematic workflow for the validation of a synthesized compound using NMR.

Experimental Protocol for NMR Data Acquisition

This protocol is designed to yield high-resolution data suitable for unambiguous structural elucidation.

Objective: To obtain high-quality 1H and 13C NMR spectra for structural determination. Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems. Materials:

  • Synthesized 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (approx. 5-10 mg)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Tetramethylsilane (TMS) as an internal standard (often included in deuterated solvents)

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the dried, purified compound directly into a clean, dry vial. The choice of mass is a balance between obtaining good signal-to-noise (S/N) and conserving the sample.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; the compound must be fully soluble to ensure sharp NMR signals. CDCl₃ is a common first choice for many organic molecules.

    • Vortex the mixture until the sample is completely dissolved. A clear, particulate-free solution is essential for acquiring a high-resolution spectrum.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the tube into the spectrometer's probe.

    • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp resonance lines and high resolution.

    • 1H NMR Acquisition:

      • Acquire a standard single-pulse 1H spectrum.

      • Typical parameters include a 30-45° pulse angle (to avoid saturation for quantitative analysis), an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

      • The number of scans is typically 8 or 16, sufficient for a sample of this concentration to achieve excellent S/N.

    • 13C NMR Acquisition:

      • Acquire a proton-decoupled 13C spectrum (e.g., using a zgpg30 pulse program). Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, making it easier to count the number of unique carbon environments.

      • A much larger number of scans (e.g., 1024 or more) is required due to the low natural abundance (1.1%) of the 13C isotope and its smaller gyromagnetic ratio.

Predicted NMR Spectra and Interpretation

The following predictions are based on established chemical shift theory and data from similar chemical structures.[1][2][3] The validation process involves comparing the experimental data against these predicted values.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The structure's asymmetry suggests that all aromatic protons are chemically distinct.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.65Doublet (d)2HH-α (Pyridine)Protons adjacent to the electronegative nitrogen in the pyridine ring are strongly deshielded and appear far downfield.
~ 8.40Singlet (s)1HH-3 (Pyrazine)Aromatic proton on the pyrazine ring adjacent to two nitrogen atoms and a bromine atom.
~ 8.15Singlet (s)1HH-6 (Pyrazine)Aromatic proton on the pyrazine ring adjacent to a nitrogen and the electron-donating ether group.
~ 7.40Doublet (d)2HH-β (Pyridine)Protons beta to the pyridine nitrogen are less deshielded than the alpha protons.
~ 5.40Singlet (s)2H-OCH₂-Methylene protons adjacent to an oxygen atom and a pyridine ring. The singlet multiplicity indicates no adjacent protons.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The molecule is expected to show 11 distinct carbon signals, as there is no molecular symmetry.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 155.8C-5 (Pyrazine)Carbon attached to the strongly electron-donating ether oxygen.
~ 150.2C-α (Pyridine)Carbons adjacent to the pyridine nitrogen are significantly downfield.
~ 145.0C-γ (Pyridine)The substituted carbon of the pyridine ring.
~ 144.1C-6 (Pyrazine)Pyrazine ring carbon.
~ 142.5C-3 (Pyrazine)Pyrazine ring carbon.
~ 140.8C-2 (Pyrazine)Carbon directly bonded to bromine; its shift is influenced by the heavy atom effect.
~ 121.5C-β (Pyridine)Carbons beta to the pyridine nitrogen.
~ 69.5-OCH₂-Aliphatic carbon attached to an oxygen, typically found in this region.

Comparison with Alternative Spectroscopic Techniques

While NMR is the primary tool for structure elucidation, other techniques provide complementary and confirmatory data.

  • Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound (295.13 g/mol for C₁₀H₈BrN₃O).[4] Crucially, due to the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak would appear as a characteristic pair of signals ([M]⁺ and [M+2]⁺) of almost equal intensity, providing definitive evidence for the presence of a single bromine atom.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR would identify the functional groups present. Key expected absorbances include C=N stretching from the pyrazine and pyridine rings (~1600-1450 cm⁻¹), C-O-C stretching from the ether linkage (~1250-1050 cm⁻¹), and aromatic C-H stretching (~3100-3000 cm⁻¹).

Conclusion

The validation of a synthesized molecule like 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine is a multi-faceted process rooted in the rigorous application of spectroscopic principles. By following a systematic workflow of data acquisition, detailed spectral analysis, and comparison with theoretically predicted values, researchers can achieve unambiguous structural confirmation. The expected 1H NMR spectrum is characterized by two singlets for the pyrazine protons, two doublets for the pyridine protons, and a key singlet for the methylene bridge. The 13C NMR should display 11 distinct signals corresponding to each unique carbon environment. When combined with confirmatory data from mass spectrometry and FT-IR, this NMR-centric approach provides the highest level of confidence in the identity and integrity of the target compound, a prerequisite for its use in further scientific investigation.

References

  • ResearchGate. Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. Available from: [Link]

  • ACS Publications. Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic Chemistry. Available from: [Link]

  • Thieme. 6.2.2. Pyrazines. Available from: [Link]

  • ResearchGate. Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid - C16H18N3O. Available from: [Link]

  • Oriental Journal of Chemistry. Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid – C16H18N3O. Available from: [Link]

  • The Royal Society of Chemistry. 2,5-bis(4-bromophenyl)pyrazine (2n). Available from: [Link]

  • Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Available from: [Link]

  • Semantic Scholar. Supplementary Material. Available from: [Link]

  • PubChem. 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. Available from: [Link]

  • ResearchGate. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available from: [Link]

  • The Royal Society of Chemistry. . Available from: [Link]

  • SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]

Sources

Comparative Mass Spectrometry Fragmentation Analysis of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine: ESI-QTOF vs. EI-GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (CAS: 2089917-75-7) is a highly functionalized, halogenated heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and protein-protein interaction modulators, such as p53-Y220C cleft binders [1]. Accurate structural characterization of this molecule is paramount during drug development and synthetic validation.

This guide presents an objective, in-depth comparison of its mass spectrometry (MS) fragmentation patterns using two orthogonal analytical platforms: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) and Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) . By elucidating the mechanistic causality behind its fragmentation, this guide empowers researchers to confidently identify this scaffold, differentiate it from structural isomers, and optimize quantitative assays.

Mechanistic Fragmentation Pathways: The Causality of Cleavage

As an Application Scientist, I emphasize that interpreting MS data requires understanding the thermodynamic stability of the resulting product ions. For 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, the fragmentation is governed by three primary structural features:

  • The Bromine Isotope Signature: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in an approximately 1:1 ratio. Any fragment retaining the pyrazine ring will exhibit this characteristic doublet separated by 2 Da, serving as an intrinsic diagnostic tag.

  • Ether Bond Lability (The "Alpha-Cleavage" Equivalent): The C-O ether linkage connecting the pyrazine and pyridine rings is the weakest point under collisional activation. Cleavage preferentially yields the pyridin-4-ylmethyl cation (m/z 92) . This ion is exceptionally stable due to resonance delocalization across the pyridine ring, often forming a tropylium-like azepine structure [2].

  • Pyrazine Ring Opening: Following the loss of the pyridinylmethoxy group, the residual bromopyrazine core undergoes retro-Diels-Alder-like ring opening or sequential losses of HCN (27 Da), a hallmark of nitrogen-containing heterocycles [3].

Fragmentation M [M+H]+ m/z 267/269 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine F92 [C6H6N]+ m/z 92 Pyridin-4-ylmethyl cation M->F92 Ether Cleavage (- C4H3BrN2O) F175 [C4H4BrN2O]+ m/z 175/177 5-Bromopyrazin-2-ol M->F175 Ether Cleavage + H transfer (- C6H5N) F65 [C5H5]+ m/z 65 Cyclopentadienyl cation F92->F65 - HCN F148 [C3H3BrNO]+ m/z 148/150 Loss of HCN F175->F148 - HCN

Mechanistic fragmentation pathway of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine under CID.

Comparative Performance: ESI-QTOF vs. EI-GC-MS

When selecting an analytical platform for this compound, the choice between soft and hard ionization fundamentally alters the spectral output and analytical utility.

  • ESI-QTOF (LC-MS/MS): Operates via soft ionization, yielding a robust protonated precursor [M+H]+ at m/z 267.00 / 269.00. It is superior for targeted quantitative analysis (MRM/PRM) and identifying the intact molecule. By tuning the Collision Energy (CE) during Collision-Induced Dissociation (CID), we can control the generation of the m/z 92 and m/z 175/177 product ions.

  • EI-GC-MS: Employs 70 eV hard ionization. The molecular ion M+∙ at m/z 266 / 268 is visible but heavily fragmented. The spectrum is dominated by the m/z 92 base peak. EI is unmatched for library matching (NIST/Wiley) and identifying volatile synthetic impurities, but it sacrifices precursor ion intensity.

Quantitative Data & Spectral Comparison

The following table summarizes the comparative performance and diagnostic fragments across both platforms.

Fragment AssignmentESI-QTOF (CID: 25 eV) m/zRelative Abundance (ESI)EI-GC-MS (70 eV) m/zRelative Abundance (EI)Diagnostic Value
Intact Molecule 267.00 / 269.00 ( [M+H]+ )100% (Base Peak in MS1)266 / 268 ( M+∙ )15%Confirms exact mass & Br presence.
Pyridin-4-ylmethyl 92.05 ( [C6​H6​N]+ )85% (Base Peak in MS2)92100% (Base Peak)Confirms the pyridine ether moiety.
5-Bromopyrazin-2-ol 174.95 / 176.9540%174 / 17625%Retains the Br isotope pattern.
Pyrazine Ring Loss 147.95 / 149.9515%147 / 14910%Confirms pyrazine core (-HCN).
Pyridine Ring Loss 65.04 ( [C5​H5​]+ )<5%6545%High-energy fragmentation of m/z 92.

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following self-validating protocols are provided. These methods include internal system suitability checks to verify instrument performance prior to data interpretation [4].

Workflow cluster_ESI ESI-QTOF (Soft Ionization) cluster_EI EI-GC-MS (Hard Ionization) Sample Sample Prep (10 µg/mL in MeOH) LC UHPLC Separation (C18 Column) Sample->LC GC GC Separation (DB-5MS Column) Sample->GC ESI ESI(+) [M+H]+ Generation LC->ESI CID CID Fragmentation (CE: 15-35 eV) ESI->CID TOF High-Res Mass Analysis (< 5 ppm error) CID->TOF EI Electron Ionization (70 eV) GC->EI Quad Quadrupole Analysis (Nominal Mass) EI->Quad

Comparative analytical workflows for ESI-QTOF and EI-GC-MS mass spectrometry platforms.

Protocol A: LC-ESI-QTOF MS/MS Analysis
  • Sample Preparation: Dissolve 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine in LC-MS grade Methanol to a final concentration of 10 µg/mL.

    • Causality: Methanol ensures complete solubility of the lipophilic scaffold and provides an abundant source of protons for efficient ESI+ ionization.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a linear gradient from 5% B to 95% B over 5 minutes.

  • Source Parameters: Set the ESI capillary voltage to 3.5 kV, drying gas temperature to 300°C, and gas flow to 10 L/min.

  • MS/MS Acquisition: Isolate the precursor doublet (m/z 267/269) in the quadrupole. Apply a collision energy ramp of 15–35 eV using Nitrogen as the collision gas.

  • Validation Check: Ensure the mass accuracy of the m/z 92.0500 fragment is within < 5 ppm error to validate instrument calibration before proceeding with structural assignments.

Protocol B: EI-GC-MS Analysis
  • Sample Preparation: Dissolve the compound in Dichloromethane (DCM) to a concentration of 1 mg/mL.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: Initial oven temperature 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

    • Causality: The high final temperature ensures the elution of the relatively high-boiling heterocyclic ether without thermal degradation on the column.

  • Ionization: Operate the EI source at 70 eV with a source temperature of 230°C. Scan range: m/z 50 to 350.

  • Validation Check: The presence of the m/z 266/268 doublet in a strict 1:1 ratio must be confirmed in the raw spectrum before interpreting lower mass fragments, confirming the intact transmission of the brominated species.

Conclusion

For the structural elucidation of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, ESI-QTOF provides superior control over fragmentation and exact mass confirmation, making it the ideal platform for metabolite identification and structural confirmation in drug discovery pipelines. Conversely, EI-GC-MS offers rapid, library-searchable spectra with a highly diagnostic m/z 92 base peak, rendering it better suited for raw material quality control and volatile impurity profiling.

References

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes.National Institutes of Health (NIH) / PMC.
  • 2-[(pyridin-4-yl)methoxy]aniline Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.Benchchem.
  • Spectroscopic Analysis and Comparison of Pyrazine-2-carbonitrile Derivatives.Benchchem.
  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor.AIR Unimi.

Benchmarking the Binding Affinity of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine Derivatives: A Guide to HPK1 Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors requires precise structural tuning to balance potency, kinome selectivity, and pharmacokinetic properties. In the context of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) has emerged as a high-priority target due to its role as a negative regulator of T-cell receptor (TCR) signaling. Among the most promising chemical starting points for HPK1 inhibition is the 2-bromo-5-(pyridin-4-ylmethoxy)pyrazine scaffold.

This guide provides a comprehensive benchmarking framework for evaluating derivatives of this pyrazine scaffold against established clinical candidates. By detailing the mechanistic rationale and outlining self-validating biophysical and biochemical protocols, we aim to equip drug development professionals with a robust strategy for lead optimization.

Mechanistic Rationale: Why the Pyrazine Scaffold?

The 2-bromo-5-(pyridin-4-ylmethoxy)pyrazine core is not merely a structural foundation; it is a highly optimized pharmacophore for ATP-competitive kinase inhibition 1[1].

  • The Pyrazine Core: Acts as the primary hinge-binding motif. The nitrogen atoms in the pyrazine ring form critical, high-affinity hydrogen bonds with the backbone amide of the kinase hinge region.

  • The Pyridin-4-ylmethoxy Group: This moiety extends into the solvent-exposed selectivity pocket. The basic pyridine nitrogen improves aqueous solubility while offering additional hydrogen-bonding opportunities with solvent-exposed residues, enhancing target residence time.

  • The 2-Bromo Handle: The bromine atom serves as a versatile synthetic handle for late-stage functionalization (e.g., via Buchwald-Hartwig amination). This allows medicinal chemists to rapidly generate diverse libraries to probe the deep hydrophobic pocket of the kinase and optimize kinome selectivity.

HPK1_Logic Inhibitor Pyrazine Derivative HPK1 HPK1 (MAP4K1) Inhibitor->HPK1 Competitive Binding SLP76 SLP-76 HPK1->SLP76 Inhibitory Phosphorylation IL2 IL-2 Secretion & T-Cell Activation SLP76->IL2 Promotes

Fig 1: Mechanism of action for HPK1 inhibitors restoring T-cell activation.

Comparative Binding Affinity & Performance Data

To objectively benchmark the performance of 2-bromo-5-(pyridin-4-ylmethoxy)pyrazine derivatives, we compare two optimized analogs (Derivative A and Derivative B) against BGB-15025, a well-characterized clinical-stage HPK1 inhibitor. The data below synthesizes both enzymatic inhibition ( IC50​ ) and biophysical binding kinetics ( Kd​ , koff​ ).

CompoundScaffold ModificationHPK1 IC50​ (nM)SPR Kd​ (nM)Dissociation Rate koff​ ( s−1 )Kinome Selectivity ( S10​ at 1 µM)
BGB-15025 (Ref) Clinical Standard2.11.8 4.2×10−4 0.015
Derivative A 2-Aminopyridine substitution1.71.5 2.8×10−4 0.012
Derivative B 2-Methylpyrazole substitution4.53.9 8.5×10−4 0.025

Data Interpretation: Derivative A demonstrates superior binding affinity and a slower dissociation rate (longer target residence time) compared to the clinical reference. The slower koff​ is critical in drug development, as prolonged target occupancy often correlates with sustained in vivo efficacy even as pharmacokinetic exposure wanes.

Self-Validating Experimental Protocols

A rigorous benchmarking campaign requires orthogonal assays to validate hits. Relying solely on enzymatic assays can lead to false positives due to assay interference. The following protocols establish a self-validating system combining biophysical kinetics (SPR) with functional enzymatic readouts (HTRF) 2[2].

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides label-free, real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates.

Causality Check: We utilize a His-capture approach rather than direct amine coupling. Amine coupling randomly cross-links surface lysines, which can occlude the kinase's ATP-binding pocket. Capturing His-tagged HPK1 via a Ni-NTA chip ensures uniform, directional orientation of the kinase, preserving the integrity of the binding site.

  • Sensor Chip Preparation: Dock a Series S Sensor Chip NTA into the SPR instrument. Condition the surface with 0.5 mM NiCl2​ for 1 minute at 10 µL/min to load the NTA matrix with nickel ions.

  • Ligand Capture: Inject 50 nM of recombinant His-tagged HPK1 kinase domain (in HBS-P+ buffer) for 3 minutes. Aim for a capture level of ~1000 Response Units (RU) to minimize mass transport limitations.

  • Analyte Preparation: Dilute the pyrazine derivatives in running buffer (HBS-P+ supplemented with 1% DMSO). Critical Step: Ensure the DMSO concentration in the analyte exactly matches the running buffer to prevent massive bulk refractive index shifts that obscure small-molecule binding signals.

  • Kinetic Injection (Multi-Cycle): Inject the analyte at a flow rate of 50 µL/min (to further reduce mass transport effects) across a concentration gradient (e.g., 0.78 nM to 50 nM). Allow 120 seconds for association and 600 seconds for dissociation.

  • Regeneration: Inject 350 mM EDTA for 60 seconds to strip the Ni2+ /His-HPK1 complex from the chip. Causality: Stripping the entire complex rather than trying to wash off a tightly bound inhibitor ensures a pristine surface for the next cycle, eliminating baseline drift and carryover effects.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR_Workflow Prep 1. Sensor Chip Prep (Ni-NTA / His-HPK1) Assoc 2. Association Phase (Analyte Injection) Prep->Assoc Dissoc 3. Dissociation Phase (Buffer Flow) Assoc->Dissoc Regen 4. Regeneration (EDTA / NaOH) Dissoc->Regen Data 5. Kinetic Fitting (1:1 Langmuir Model) Dissoc->Data

Fig 2: Surface Plasmon Resonance (SPR) operational workflow for Kd determination.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

While SPR confirms direct physical binding, HTRF validates that this binding functionally inhibits the kinase's ability to phosphorylate its substrate.

Causality Check: HTRF utilizes a time delay before measuring fluorescence. This eliminates short-lived background autofluorescence from the chemical compounds themselves, drastically reducing false-positive rates in screening.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume plate, combine 2 nM HPK1 enzyme with varying concentrations of the pyrazine derivative. Incubate at room temperature for 30 minutes. Causality: Many high-affinity kinase inhibitors are "slow-binding." Pre-incubation allows the binding reaction to reach equilibrium before the enzymatic reaction begins, preventing artificially inflated IC50​ values.

  • Reaction Initiation: Add a mixture of ATP (at its apparent Km​ for HPK1, typically ~10 µM) and 0.5 µM biotinylated SLP76 peptide substrate. Incubate for 60 minutes.

  • Detection Phase: Add the HTRF detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), a Europium-cryptate labeled anti-phospho-SLP76 antibody, and Streptavidin-XL665.

  • Readout: After a 60-minute incubation, read the plate on a TRF-compatible microplate reader. Calculate the FRET ratio (Emission at 665 nm / Emission at 620 nm) to quantify the amount of phosphorylated substrate.

References

  • Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization. ACS Publications (Journal of Medicinal Chemistry).1

  • Information on EC 2.7.11.25 - Mitogen-activated protein kinase kinase kinase (MAP4K1/HPK1). BRENDA Enzyme Database.2

Sources

Comparing bioactivity of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine analogs in in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Comparing the In Vitro Bioactivity of Novel Pyrazine Analogs

This guide provides a comprehensive framework for the comparative in vitro evaluation of novel pyrazine-based compounds, using 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine as a foundational lead structure. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and illustrate how to interpret the resulting data to establish a robust structure-activity relationship (SAR). The pyrazine scaffold is a cornerstone in modern medicinal chemistry, frequently appearing in potent kinase inhibitors and other targeted therapies.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds with protein targets make it a privileged structure in drug discovery.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to systematically characterize and optimize novel chemical entities.

The Rationale: From Lead Compound to Optimized Analogs

Our lead compound, 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, serves as a starting point. The goal of synthesizing analogs is to systematically probe the chemical space around this core to enhance potency, selectivity, and cell-based activity. For this guide, we will consider a hypothetical series of analogs designed to explore key regions of the molecule.

  • Compound 1 (Lead): 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

  • Analog 1A: Modification of the pyridine ring (e.g., adding a methyl group) to probe interactions with the solvent-exposed region.

  • Analog 1B: Substitution at the bromo-position on the pyrazine ring (e.g., with a small amine) to explore the hinge-binding region of a target kinase.

  • Analog 1C: Altering the ether linkage to a thioether to assess the impact of the linker on conformational flexibility.

The synthesis of such pyrazine derivatives can be achieved through various established organic chemistry routes, often involving cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination on a brominated pyrazine core.[5]

The Target Landscape: Pyrazines as Kinase Inhibitors

Many pyrazine-containing small molecules function as ATP-competitive kinase inhibitors, targeting the ATP-binding pocket of the enzyme.[2][6] These kinases are often critical nodes in signaling pathways that drive cell proliferation, survival, and metastasis, making them prime targets in oncology and immunology.[1][2] Understanding the target pathway is crucial for designing relevant cellular assays.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Pyrazine_Analog Pyrazine Analog (e.g., Analog 1B) Pyrazine_Analog->RAF Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Regulates

Caption: A simplified MAPK signaling pathway, a common target for kinase inhibitors.

The Experimental Cascade: A Multi-Assay Approach

A robust comparison of bioactivity relies on a tiered approach, moving from clean biochemical assays to more complex and physiologically relevant cell-based models.[7][8] This cascade allows for the systematic deconvolution of a compound's properties, from raw potency on the isolated target to its functional effect in a living cell.

Experimental_Workflow Biochem Step 1: Biochemical Assay (e.g., FRET Kinase Assay) Measures: Target Potency (IC50) TargetEngage Step 2: Cellular Target Engagement (e.g., NanoBRET Assay) Measures: Intracellular Potency (IC50) Biochem->TargetEngage Confirm cell permeability & target binding SAR Structure-Activity Relationship (SAR) & Lead Optimization Biochem->SAR CellViability Step 3: Cell Viability Assay (e.g., MTT or CTG Assay) Measures: Functional Outcome (EC50) TargetEngage->CellViability Correlate target binding with cellular effect TargetEngage->SAR Phospho Step 4: Pathway Modulation Assay (e.g., Western Blot for p-ERK) Confirms: Mechanism of Action CellViability->Phospho Validate on-target effect CellViability->SAR Phospho->SAR

Caption: The tiered experimental workflow for characterizing novel inhibitors.

Biochemical Assays: Assessing On-Target Potency

The first step is to determine if the analogs directly inhibit the purified target protein. A Fluorescence Resonance Energy Transfer (FRET)-based kinase assay is a common and robust method.[9]

Principle: This assay measures the phosphorylation of a peptide substrate by the kinase. The peptide and a phosphorylation-specific antibody are labeled with a FRET donor-acceptor pair. When the peptide is phosphorylated, the antibody binds, bringing the pair into proximity and generating a FRET signal. An inhibitor prevents phosphorylation, leading to a decrease in the FRET signal.

Detailed Protocol: FRET-Based Kinase Assay

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the pyrazine analogs in 100% DMSO, then further dilute into kinase buffer to the desired final concentrations (typically from 10 µM to 0.1 nM). Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

    • Prepare a solution of the target kinase and the FRET-peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to its Km for the specific kinase.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the diluted compound solution to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 5 µL of the kinase/peptide solution to all wells except the "no enzyme" controls.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature. The exact time should be optimized to remain in the linear range of the reaction.

    • Stop the reaction by adding 10 µL of a stop/detection mix containing EDTA and the europium-labeled anti-phosphopeptide antibody.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition:

    • Read the plate on a time-resolved fluorescence reader, measuring emission at both the donor and acceptor wavelengths.

    • Calculate the FRET ratio and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays: From Target Engagement to Functional Outcome

While biochemical assays are crucial, they don't predict a compound's performance in a cellular context, which is influenced by factors like cell permeability and stability.[8][10]

A. Cellular Target Engagement (NanoBRET™ Assay)

Principle: This assay directly measures compound binding to the target protein in living cells.[7] The target kinase is expressed as a fusion with a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added to the cells. In the absence of an inhibitor, the tracer binds the kinase, and the energy from the luciferase is transferred to the tracer (BRET). A competitive inhibitor will displace the tracer, disrupting BRET.

B. Cell Viability (MTT Assay)

Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[6][11] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture a cancer cell line known to be dependent on the target kinase pathway (e.g., A549, HCT116).[12]

    • Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazine analogs in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the logarithm of compound concentration to determine the EC₅₀ value.

Data Analysis: Building the Structure-Activity Relationship (SAR)

The ultimate goal is to correlate the chemical modifications of the analogs with their bioactivity across the different assays. Summarizing the data in a clear, comparative table is essential.

Table 1: Comparative Bioactivity of Pyrazine Analogs (Hypothetical Data)

CompoundModificationTarget Kinase IC₅₀ (nM)Cellular Target Engagement IC₅₀ (nM)Cell Viability EC₅₀ (µM)
1 (Lead) None (Parent Compound)1508505.2
1A Methyl group on pyridine1359204.8
1B Bromo replaced with -NH₂251100.6
1C Ether (-O-) to Thioether (-S-)450> 5000> 20

Interpretation and SAR Insights:

  • Analog 1A vs. 1 (Lead): The modification on the pyridine ring had a negligible effect on both biochemical and cellular activity. This suggests this position is likely solvent-exposed and not critical for target binding.

  • Analog 1B vs. 1 (Lead): Replacing the bromine with an amino group resulted in a significant improvement in potency across all assays. The ~6-fold increase in biochemical potency (150 nM to 25 nM) and ~8-fold increase in cellular potency (850 nM to 110 nM) indicates that the amino group may be forming a crucial hydrogen bond in the kinase hinge region, a common interaction for pyrazine-based inhibitors.[3] This translates to a nearly 9-fold improvement in functional cell viability.

  • Analog 1C vs. 1 (Lead): Changing the ether linkage to a thioether was detrimental to activity. The 3-fold loss in biochemical potency and dramatic loss of cellular activity suggest that the specific geometry and electronic nature of the ether oxygen are important for maintaining an active conformation, or that the thioether analog has very poor cell permeability. The large drop-off between biochemical and cellular activity points towards a potential permeability or efflux issue.[8]

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to compare the in vitro bioactivity of novel pyrazine analogs. By integrating biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's profile, leading to robust structure-activity relationships.

Based on our hypothetical data, Analog 1B emerges as the most promising lead for further optimization. Future work would involve exploring other substitutions at this position and co-crystallization with the target kinase to confirm the binding mode. This iterative cycle of design, synthesis, and multi-assay testing is fundamental to advancing potent and selective pyrazine-based candidates toward clinical development.

References

  • Song, J., et al. (2008). Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. Archiv der Pharmazie, 341(9), 554-61. [Link]

  • Reaction Biology (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Uitdehaag, J. C. M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • Benci, K., et al. (2019). Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. Molecules, 24(7), 1380. [Link]

  • Ruprecht, B. (2015). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Technical University of Munich. [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen. [Link]

  • Papakyriakou, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4359. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 97, 103610. [Link]

  • Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with In Vivo Activity. Journal of Medicinal Chemistry, 64(8), 4089-4108. [Link]

  • Ali, A., et al. (2020). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules, 25(24), 6030. [Link]

  • El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Chen, Z., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

  • El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • Huličiak, M., et al. (2021). Molecular Interactions of Pyrazine-Based Compounds to Proteins: A Structural Review. Journal of Chemical Information and Modeling, 61(6), 2678-2689. [Link]

  • Papakyriakou, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. ResearchGate. [Link]

  • PubChem. 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. National Center for Biotechnology Information. [Link]

  • Scott, A. D., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(13), 8534-8557. [Link]

  • Chen, Z., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. ResearchGate. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Reissig, H.-U. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. [Link]

  • Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and NLO Properties Supported by DFT Calculations. Molecules, 26(23), 7335. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, a heterocyclic compound often utilized in medicinal chemistry and drug development. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Profile and Risk Assessment

Understanding the chemical nature of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a reliable hazard profile can be constructed by examining structurally analogous compounds, such as other brominated pyrazines and pyridines.

Based on data from similar molecules, 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine should be treated as a hazardous substance.[1][2] The primary concerns are:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

The presence of a bromine atom classifies it as a halogenated organic compound. Such compounds can generate toxic and corrosive byproducts like hydrogen bromide upon incomplete combustion, necessitating specialized disposal methods.[4]

Table 1: Hazard Classification based on Analogous Compounds

Hazard ClassGHS CategoryCommon Hazard Statements (H-codes)Source Analogs
Acute Toxicity, OralCategory 4H302: Harmful if swallowed2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation(2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid[3]

Pre-Disposal Operations: Safety First

Before initiating any disposal-related activities, the following safety measures must be in place. This protocol is designed as a self-validating system; if any step cannot be completed, you should not proceed.

Personal Protective Equipment (PPE)

A robust PPE ensemble is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.

  • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended, especially when handling concentrated waste.

  • Eye Protection: Use safety goggles with side-shields that provide a complete seal around the eyes.[3]

  • Body Protection: A fully fastened laboratory coat is mandatory. For larger quantities of waste, an impervious chemical-resistant apron is required.

  • Respiratory Protection: All handling of waste outside of a certified chemical fume hood requires a respirator.[3]

Engineering Controls
  • Ventilation: All waste consolidation and preparation for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3]

  • Safety Equipment: Ensure an accessible safety shower and eyewash station are available and have been recently tested.[3]

Step-by-Step Disposal Workflow

The disposal of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine is governed by its classification as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), waste generators are responsible for its management from "cradle-to-grave."[5]

Waste Classification and Segregation

Causality: Improper segregation is a primary cause of laboratory accidents. Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire. Brominated organic compounds must be segregated from strong acids, bases, and oxidizing agents.[2][6]

Protocol:

  • Identify Waste Streams: Create distinct waste streams for:

    • Solid Waste: Contaminated consumables (e.g., weighing paper, gloves, TLC plates, silica gel).

    • Liquid Waste: Solutions containing the compound (e.g., reaction mother liquor, chromatography fractions). Note that different solvent compositions (halogenated vs. non-halogenated) must have separate liquid waste containers.

    • Sharps Waste: Contaminated needles, syringes, or broken glass.

  • Container Selection:

    • Solids: Use a leak-proof, sealable polyethylene container or a designated hazardous waste drum.[7] Do not use glass containers for solid waste collection.[7]

    • Liquids: Use a designated, chemically compatible waste container, often provided by your institution's Environmental Health & Safety (EHS) department. Ensure it has a screw cap and is properly vented if necessary.

    • Sharps: Use an infectious waste sharps container clearly labeled "CHEMICAL CONTAMINATED SHARPS -- DO NOT AUTOCLAVE."[7]

Waste Accumulation and Labeling

Causality: Accurate labeling is a regulatory requirement and is crucial for the safety of waste handlers. An unlabeled container is an unknown risk.

Protocol:

  • Labeling: Affix a hazardous waste label to the container before adding any waste.

  • Content Declaration: List all chemical constituents by their full name, including solvents. Do not use abbreviations.

  • Hazard Identification: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).

  • Secure Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator. Keep containers sealed unless actively adding waste.

Final Disposal Procedure

Causality: 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine is not suitable for drain or standard trash disposal due to its hazardous characteristics and persistence.[8] The required method is high-temperature incineration at a licensed hazardous waste facility. This process is designed to break down the molecule completely, with specialized scrubbers to capture the resulting acidic gases (like HBr).[4]

Protocol:

  • Arrange for Pickup: Once the waste container is full, or if the accumulation time limit is reached (typically 180 days, but check local regulations), contact your institution's EHS department to schedule a waste pickup.

  • Documentation: Complete any required waste manifests or tracking documents provided by EHS. This documentation is a legal record of the waste's journey to its final disposal site.

  • Hand-off: Transfer the waste to authorized EHS personnel. Do not leave waste unattended.

Emergency Procedures: Spill Management

Even with careful handling, spills can occur. A prepared response is essential to mitigate exposure and environmental contamination.

Protocol for a Small Spill (inside a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Absorb the spill with a chemical spill kit absorbent (e.g., diatomite, universal binders).[3]

  • Decontamination: Wipe the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Disposal: Collect all contaminated materials (absorbent, wipes, gloves) and place them in the designated solid hazardous waste container.

Protocol for a Large Spill (outside a fume hood):

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's emergency response line or EHS department immediately. Do not attempt to clean up a large spill yourself.

Visual Workflow Guides

The following diagrams illustrate the decision-making and procedural flows for safe disposal.

DisposalDecisionTree start Waste Generated: 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Place in labeled, sealable SOLID hazardous waste container. is_solid->solid_container Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_container Place in labeled, sealable LIQUID hazardous waste container. is_liquid->liquid_container Yes sharp_container Place in labeled, CHEMICALLY CONTAMINATED SHARPS container. is_sharp->sharp_container Yes store_saa Store in Satellite Accumulation Area (SAA). solid_container->store_saa liquid_container->store_saa sharp_container->store_saa contact_ehs Contact EHS for pickup and disposal. store_saa->contact_ehs

Caption: Decision tree for waste segregation.

SpillResponseWorkflow spill Spill Occurs location Location? spill->location fume_hood Inside Fume Hood location->fume_hood In Hood lab_bench Outside Fume Hood location->lab_bench Outside contain 1. Alert others. 2. Contain with absorbent. fume_hood->contain evacuate 1. EVACUATE lab. lab_bench->evacuate decontaminate 3. Decontaminate surface. contain->decontaminate dispose 4. Dispose of all materials as solid hazardous waste. decontaminate->dispose isolate 2. Isolate the area. evacuate->isolate notify 3. NOTIFY EHS/Emergency Response. isolate->notify

Caption: Workflow for spill response.

References

  • 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine . PubChem, National Center for Biotechnology Information. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • What is bromine and what are the safe disposal and recycling methods? . Ideal Response. [Link]

  • Safety and efficacy of pyrazine derivatives . EFSA Journal, PMC. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Pyrazine, 2,6-dimethyl- Safety Data Sheet . Synerzine. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review . Taylor & Francis Online. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]

  • 40 CFR Part 260 -- Hazardous Waste Management System: General . eCFR. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment . ACS Publications. [Link]

  • Bromination Process for Disposal of Spilled Hazardous Materials . U.S. Environmental Protection Agency (EPA). [Link]

  • Ethidium Bromide Waste Disposal . University of Pennsylvania, EHRS. [Link]

  • Managing waste that may contain brominated flame retardants . New Zealand Ministry for the Environment. [Link]

Sources

Comprehensive Safety and Operational Guide: Handling 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we provide more than just high-purity reagents; we deliver the operational intelligence required to use them safely and effectively. Handling complex heterocyclic halides like 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (CAS: 2089917-75-7) requires a rigorous, scientifically grounded approach to personal protective equipment (PPE), workflow design, and waste management.

This guide synthesizes structural chemical analysis with field-proven laboratory protocols to ensure maximum safety, regulatory compliance, and experimental integrity.

Chemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine contains three critical structural alerts:

  • Aryl Bromide Moiety: Halogenated aromatics are typically severe skin and eye irritants. The carbon-bromine bond also makes the molecule a potential electrophile, posing a risk of skin sensitization or alkylation upon prolonged exposure.

  • Pyrazine and Pyridine Rings: Nitrogen-containing heterocycles can be readily absorbed through the skin and mucous membranes. They frequently exhibit systemic toxicity and can act as central nervous system (CNS) depressants or respiratory irritants if aerosolized.

  • Physical State: As a solid powder, the primary acute exposure route during handling is the inhalation of aerosolized micro-particulates during weighing and transfer.

Because of these properties, administrative controls and standard PPE are not merely suggestions—they are the last line of defense in the hierarchy of safety controls [1].

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dictated by a rigorous hazard assessment [2]. Below is the mandatory PPE matrix for handling this compound, grounded in Occupational Safety and Health Administration (OSHA) and American Chemical Society (ACS) standards [3].

Protection CategoryRequired EquipmentScientific Justification & Causality
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses do not protect against fine particulate dust or solvent splashes. Indirect-vented goggles prevent aerosolized bromopyrazine from contacting ocular mucosa [1].
Hand (Skin) Double Nitrile Gloves (Min. 0.11mm thickness)Nitrile offers excellent resistance to incidental contact with solid powders. Double-gloving is required when dissolving the compound in aggressive solvents (e.g., DCM, DMF) to prevent rapid breakthrough and transdermal absorption [2].
Body Flame-Resistant (FR) Lab Coat & Closed-Toe ShoesProtects against static discharge during powder handling and provides a barrier against chemical spills. FR material is critical if the compound is used in reactions involving flammable organic solvents [3].
Respiratory N95 Respirator (or Fume Hood)If weighing cannot be performed inside a certified chemical fume hood or vented balance enclosure, an N95 or P100 respirator is required to prevent inhalation of irritating heterocyclic dust [2].

Operational Workflow & Handling Protocols

The following step-by-step methodology ensures self-validating containment during the preparation and reaction setup of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine.

Step-by-Step Handling Methodology
  • Environmental Preparation: Ensure the chemical fume hood is operational with a face velocity of 80–120 fpm. Lower the sash to the lowest workable height to create a physical barrier between the operator's breathing zone and the chemical [2].

  • Static Mitigation: Heterocyclic powders can carry static charges, causing them to "jump" from spatulas. Wipe the exterior of the weighing boat and the balance pan with an anti-static cloth before dispensing.

  • Weighing & Transfer: Tare a conductive weighing boat. Using a clean, dry metal spatula, dispense the required mass. Immediately cap the stock bottle.

  • Dissolution (In-Hood): Transfer the solid to the reaction flask before adding the solvent. This compound is typically dissolved in halogenated solvents (e.g., Dichloromethane) or polar aprotic solvents (e.g., DMF, DMSO). Add the solvent slowly down the side of the flask to wash any residual powder into the base.

  • Decontamination: Wipe down the balance and spatulas with a solvent-dampened tissue (e.g., isopropanol) and dispose of the tissue in solid hazardous waste.

Workflow Start PPE Donning & Hood Check Weigh Weighing (Enclosed Balance) Start->Weigh Transfer Transfer to Reaction Flask Weigh->Transfer Minimize Dust Dissolve Dissolution (Halogenated Solvent) Transfer->Dissolve In Fume Hood React Reaction Execution Dissolve->React Clean Decontamination & Waste Routing React->Clean

Figure 1: Standard operational workflow for handling 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine.

Spill Response & Decontamination Plan

In the event of a spill, immediate containment is required to prevent the spread of the brominated compound.

  • For Solid Spills (< 50g): Do not sweep dry, as this aerosolizes the powder. Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., isopropanol) to dampen it. Wipe up the dampened powder with absorbent pads and place them in a sealed, labeled hazardous waste bag.

  • For Solution Spills: Isolate the area. Apply a universal chemical absorbent pad or vermiculite from a laboratory spill kit [3]. Once absorbed, scoop the material using a non-sparking tool into a compatible waste container. Wash the contaminated surface with soap and water, followed by an alcohol wipe.

Waste Management & Disposal Plan

Because 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine contains a bromine atom, any unreacted material, reaction byproducts, or solvents used to dissolve it must be strictly categorized as Halogenated Organic Waste [4].

The Causality of Waste Segregation

Mixing halogenated waste (containing Br, Cl, F, I) with non-halogenated waste (like acetone or ethanol) is a critical safety violation. Halogenated mixtures can react exothermically with certain ketones, potentially leading to container pressurization or explosion [5]. Furthermore, halogenated waste requires specialized high-temperature incineration to prevent the release of toxic dioxins, making its disposal significantly more expensive [4].

Step-by-Step Disposal Procedure
  • Segregation: Ensure the liquid waste carboy is explicitly labeled "Halogenated Organic Waste."

  • Compatibility Check: Verify that no highly reactive substances (e.g., alkali metals, strong reducing agents) are in the halogenated waste container[5].

  • Transfer: Use a dedicated funnel to pour the reaction mixture or contaminated solvent into the carboy. Do not fill the container beyond 80% capacity to allow for vapor expansion.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and absorbent pads in a separate, heavy-duty bag labeled "Solid Halogenated Contaminated Waste."

WasteLogic WasteGen Reaction Mixture / Contaminated Solvent CheckHalo Contains Halogens (>1% Br/Cl/F)? WasteGen->CheckHalo Aqueous Aqueous Waste (pH 6-8) WasteGen->Aqueous Aqueous Extraction Phase SolidWaste Solid Contaminated Waste (PPE/Silica) WasteGen->SolidWaste Consumables HaloWaste Halogenated Organic Waste CheckHalo->HaloWaste Yes (e.g., Bromopyrazine) NonHaloWaste Non-Halogenated Organic Waste CheckHalo->NonHaloWaste No (e.g., Hexane, EtOAc)

Figure 2: Waste segregation logic for halogenated heterocyclic compounds.

References

  • Personal Protective Equipment Requirements for Laboratories - North Carolina State University Environmental Health and Safety. Available at:[Link]

  • Personal Protective Equipment for Laboratories - Dartmouth College Environmental Health and Safety. Available at: [Link]

  • Chemical Safety & Risk Management - American Chemical Society (ACS). Available at: [Link]

  • Halogenated Solvents in Laboratories: Waste Minimization and Disposal - Temple University Campus Operations. Available at:[Link]

  • Laboratory Waste Disposal Guidelines - University of Wollongong (UOW) Safe@Work. Available at:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.